molecular formula C13H14N2O B3290485 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide CAS No. 865075-04-3

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide

Cat. No.: B3290485
CAS No.: 865075-04-3
M. Wt: 214.26
InChI Key: ZBYYQQVUXWUWCD-UHFFFAOYSA-N
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Description

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide (CAS 865075-04-3) is a pyridine N-oxide derivative of research interest, particularly in the fields of crystal engineering and materials science. The compound features a flexible propyl chain linking two pyridine rings, one of which is in the N-oxide form. This molecular structure is highly valuable for constructing coordination polymers and metal-organic frameworks (MOFs), as the N-oxide and pyridyl groups can act as versatile ligands for various metal ions . The synthon formed between carboxylic acids and pyridine moieties is one of the most exploited for designing co-crystals, which are functional materials with applications in pharmaceuticals and molecular electronics . As a building block, this compound can facilitate the development of novel materials with potential applications in gas storage, separation technologies, and heterogeneous catalysis. It is supplied as a high-purity material for research purposes only. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxido-4-(3-pyridin-4-ylpropyl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-15-10-6-13(7-11-15)3-1-2-12-4-8-14-9-5-12/h4-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYQQVUXWUWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865075-04-3
Record name 4-[3-(1-Oxido-4-pyridinyl)propyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865075-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Chemistry of 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide logically dissects the molecule into feasible starting materials. The most apparent disconnection is the nitrogen-oxygen bond of the N-oxide. This functional group transformation leads back to the precursor 4-(3-(pyridin-4-yl)propyl)pyridine sigmaaldrich.com. This simplifies the primary synthetic challenge to the oxidation of one of the two equivalent pyridine (B92270) nitrogen atoms.

A second key disconnection breaks the carbon-carbon bond within the propyl linker. This C-C bond formation is central to constructing the molecule's backbone. Several strategies can be envisioned. For instance, a three-carbon linker can be formed by reacting a nucleophilic pyridine derivative with a three-carbon electrophile, or vice-versa. This suggests precursors such as 4-picoline and a dihalo-propane derivative or a pyridyl-substituted propyl halide.

Classical Oxidation Methods for Pyridine N-oxide Formation

The conversion of a pyridine to a pyridine N-oxide is a fundamental transformation in heterocyclic chemistry. The N-oxide group alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, and can be readily removed if necessary. arkat-usa.orgsemanticscholar.org Several reliable methods have been developed for this oxidation.

Peracid-mediated Pyridine Oxidation

The use of peroxy acids (peracids) is a well-established and widely used method for the N-oxidation of pyridines. orgsyn.orgwikipedia.org These reagents act as electrophilic oxygen donors, directly transferring an oxygen atom to the lone pair of the pyridine nitrogen.

Commonly employed peracids include:

Peracetic acid: Often generated in situ from hydrogen peroxide and acetic acid. orgsyn.orgorgsyn.org

meta-Chloroperoxybenzoic acid (m-CPBA): A commercially available and relatively stable peracid that is highly effective for this transformation. google.com

Monoperphthalic acid: Another effective reagent for pyridine oxidation. orgsyn.org

The reaction is typically performed in a suitable solvent, and the conditions are generally mild. For example, the synthesis of 3-chloropyridine-N-oxide was achieved by reacting 3-chloropyridine (B48278) with m-CPBA in dichloromethane (B109758) at room temperature for 24 hours. google.com Similarly, 3-methylpyridine (B133936) has been oxidized using hydrogen peroxide in glacial acetic acid. orgsyn.org The primary advantage of peracid-mediated oxidation is its reliability and high yield for a wide range of pyridine derivatives.

Hydrogen Peroxide-based Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water. rsc.org However, H₂O₂ itself is often not reactive enough for the direct oxidation of pyridines, especially those that are electron-deficient. Therefore, it is typically used in conjunction with activators or catalysts.

H₂O₂ with Carboxylic Acids: The combination of hydrogen peroxide and a carboxylic acid, such as acetic acid, generates a peracid in situ, as mentioned previously. orgsyn.org

H₂O₂ with Anhydrides: A catalytic amount of an anhydride (B1165640) can be used with H₂O₂. The anhydride reacts with H₂O₂ to form a percarboxylic acid, which is the active oxidizing species. rsc.org

H₂O₂-Urea Complex: The urea-hydrogen peroxide complex (UHP) is a stable, solid source of H₂O₂ that is safer and easier to handle than aqueous solutions. It can be used with activators like trifluoroacetic anhydride to oxidize even electron-deficient pyridines. researchgate.net

Heterogeneous Catalysis: Solid catalysts, such as titanium silicalite (TS-1), have proven highly effective for pyridine N-oxidation using aqueous H₂O₂. researchgate.netresearchgate.net These systems offer the advantages of high selectivity, often exceeding 99%, and easy catalyst recovery and reuse. researchgate.netresearchgate.net

The table below summarizes findings for various H₂O₂-based oxidation systems.

Catalyst/ActivatorSubstrateTemperatureYieldReference
Od-MA (Polymeric Anhydride)Pyridine90 °C>90% rsc.org
Ti-MWW (Titanosilicate)PyridineOptimized>99% researchgate.net
Supported Sulfonic Acid2-Chloropyridine (B119429)80 °C~100% selectivity google.com
{Mo132} (Polyoxometalate)PyridineRoom Temp.High rsc.org

Metal-catalyzed Pyridine N-oxidation

Certain metal complexes can catalyze the N-oxidation of pyridines, often using hydrogen peroxide as the terminal oxidant. These methods can be particularly useful for substrates that are resistant to traditional oxidation conditions.

Rhenium Catalysts: Methylrhenium trioxide (MTO) is a well-known catalyst for a variety of oxidations, including the N-oxidation of pyridines with H₂O₂. wikipedia.orgresearchgate.net

Molybdenum and Tungsten Catalysts: Polyoxometalates based on molybdenum and tungsten are effective catalysts for pyridine oxidation with hydrogen peroxide, often under mild, environmentally friendly conditions in aqueous media. rsc.org These catalysts can be recovered and reused multiple times without significant loss of activity. rsc.org

Vanadium Catalysts: Vanadium-substituted polyoxometalates have also been reported to mediate the oxidation of pyridines to their N-oxides using H₂O₂ in water. researchgate.net

Synthetic Routes to the 4-(3-Pyridin-4-yl-propyl) Moiety

The synthesis of the carbon skeleton, 4-(3-(pyridin-4-yl)propyl)pyridine , is a critical step that precedes the final oxidation. This requires the formation of a C(sp³)-C(sp³) bond to create the central part of the propyl linker.

Strategies for Carbon-Carbon Bond Formation in the Propyl Linker

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. alevelchemistry.co.uk For constructing the propyl bridge between two pyridine rings, several established organometallic and classical reactions can be considered.

Grignard Reactions: A common strategy involves the reaction of a Grignard reagent with an electrophile. For example, a (pyridin-4-yl)methylmagnesium halide could be reacted with a 2-(pyridin-4-yl)ethyl halide. Alternatively, a pyridyl Grignard reagent can be used in cross-coupling reactions. youtube.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles used in C-C bond formation. rug.nl Deprotonation of 4-picoline with a strong base like lithium diisopropylamide (LDA) or n-butyllithium generates a nucleophilic carbanion that can react with a suitable electrophile, such as a 1-halo-2-(pyridin-4-yl)ethane, to build the propyl chain.

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions like Suzuki and Heck are powerful for creating C(sp²)-C(sp²) bonds, their application for forming C(sp³)-C(sp³) bonds is more complex. alevelchemistry.co.uknih.gov However, variations exist, such as the Suzuki coupling of organoboranes derived from alkenes. A potential route could involve the coupling of a (pyridin-4-yl)boronic acid with a 3-halopropenylpyridine, followed by catalytic hydrogenation of the resulting double bond.

Reduction of Unsaturated Linkers: A reliable two-step method involves first creating an unsaturated linker (double or triple bond) between the two pyridine moieties, followed by its reduction. For instance, a Wittig reaction between 4-pyridinecarboxaldehyde (B46228) and a phosphonium (B103445) ylide derived from (4-picolyl)triphenylphosphonium chloride would yield a stilbene-like dipyridylethene. Subsequent catalytic hydrogenation would reduce the double bond to form the desired propyl linker. A similar strategy could involve the reduction of a dipyridyl ketone or propenone intermediate.

A synthesis analogous to that of 4-[3-(4-nitrophenyl)propyl]pyridine could be adapted, where 4-(3-phenylpropyl)pyridine (B1219276) is first synthesized and then modified. prepchem.com The synthesis of the 4-(3-phenylpropyl)pyridine precursor itself would involve one of the C-C bond-forming strategies mentioned above.

Functionalization of Pyridine Rings for Propyl Linker Attachment

The creation of the C-C bond necessary to form the propyl linker between the two pyridine rings is a critical step in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring can complicate direct functionalization, but several modern synthetic methods can be employed. nih.gov

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. nih.govrsc.org For instance, a Suzuki-Miyaura coupling could be performed between a 4-halopyridine and a pyridin-4-ylpropyl boronic ester. Similarly, a Negishi coupling could join a 4-pyridylzinc reagent with a 4-(3-halopropyl)pyridine. nih.gov These reactions are known for their high efficiency and tolerance of various functional groups. researchgate.net

Another strategy involves the functionalization of a pre-existing alkyl group. One could start with 4-picoline (4-methylpyridine), deprotonate the methyl group with a strong base, and then react it with a suitable two-carbon electrophile attached to the second pyridine ring. uiowa.edu This homologation sequence extends the methyl group into the required propyl linker. uiowa.edu The activation of pyridine C-H bonds is an increasingly important area, offering more direct and atom-economical routes to such compounds. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, careful optimization of reaction parameters is essential. This includes the choice of solvent, temperature, and catalyst system. rsc.org

The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions, influencing catalyst activity and selectivity. rsc.orgwhiterose.ac.uk For Suzuki and Negishi couplings, polar aprotic solvents like 1,4-dioxane, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used. rsc.orgwhiterose.ac.uknih.gov These solvents help to solubilize the reactants and stabilize the catalytic intermediates. whiterose.ac.uk The choice of solvent can sometimes even switch the selectivity of a reaction. nih.gov For the N-oxidation step, the solvent choice depends on the oxidizing agent. When using reagents like m-CPBA, chlorinated solvents such as dichloromethane are typical, whereas greener catalytic oxidations with hydrogen peroxide may be performed in water, alcohols, or other non-halogenated solvents. rsc.orgrsc.org

Table 1: Effect of Solvent on a Model Suzuki-Miyaura Cross-Coupling Reaction This table illustrates how solvent choice can impact yield in a typical cross-coupling reaction relevant to the synthesis.

EntrySolventYield (%)
1Toluene (B28343)Low
2Toluene/WaterIncreased
31,4-DioxaneModerate
41,4-Dioxane/Water (4:1)High (93%) nih.govresearchgate.net
5Acetonitrile (B52724)Low researchgate.net

Temperature is a critical parameter for controlling reaction rates and preventing side reactions. Cross-coupling reactions often require heating to achieve a reasonable rate, with temperatures typically ranging from 60 °C to 100 °C. researchgate.netcdnsciencepub.com However, some modern catalytic systems can operate efficiently at room temperature. nih.gov The N-oxidation step is usually performed at or below room temperature to avoid over-oxidation and decomposition of the N-oxide product. rsc.org Pressure is not typically a key variable in these solution-phase reactions unless gaseous reagents are involved.

The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. Palladium catalysts are most common, with the specific choice depending on the reaction type. nih.gov For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are frequently employed. nih.govcdnsciencepub.comacs.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Catalyst loading is also optimized; it should be high enough to ensure a complete and timely reaction but low enough to minimize cost and potential contamination of the product with residual metal. Loadings are typically in the range of 1-5 mol%. acs.org

Table 2: Optimization of Catalyst Loading in a Model Suzuki Coupling This table demonstrates the effect of catalyst concentration on product yield.

EntryCatalyst Loading (mol %)Yield (%)
1137 acs.org
2569 acs.org
31067 acs.org

Green Chemistry Approaches in the Synthesis of Pyridine N-oxides

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. The synthesis of pyridine N-oxides is an area where green chemistry principles can be effectively applied. nih.gov

A primary focus is replacing traditional stoichiometric oxidants like meta-chloroperoxybenzoic acid (m-CPBA), which generate significant waste. arkat-usa.org A much greener alternative is the use of aqueous hydrogen peroxide (H₂O₂), whose only byproduct is water. researchgate.netresearchgate.net The reaction of pyridines with H₂O₂ can be slow but is effectively catalyzed by various systems. Heterogeneous catalysts, such as titanium silicalite (TS-1) or polyoxometalates, are particularly attractive because they can be easily recovered and reused. rsc.orgresearchgate.net For instance, hydrotalcite catalysts have been shown to efficiently oxidize various pyridines to their N-oxides using a combination of hydrogen peroxide and a nitrile. rsc.org Another approach involves using the urea-hydrogen peroxide adduct, which is a safer solid oxidant. google.com

The selection of safer solvents is another key aspect of green synthesis. rsc.orgresearchgate.net Replacing halogenated solvents with more benign alternatives like ethanol, water, or 2-methyltetrahydrofuran (B130290) reduces environmental impact. rsc.orgnih.gov Furthermore, developing solvent-free reaction conditions, where possible, represents an ideal green chemistry scenario. rsc.orgrsc.org

Solvent-Free Synthetic Methodologies

In line with the principles of green chemistry, there is a growing interest in minimizing or eliminating the use of volatile organic solvents. For N-oxidation reactions, solvent-free approaches offer significant advantages by reducing waste and simplifying product work-up. One such method involves the solid-state oxidation of nitrogen heterocycles using a urea-hydrogen peroxide (UHP) adduct. google.com UHP is a stable, inexpensive, and easy-to-handle solid reagent that can efficiently oxidize various organic molecules, including pyridine derivatives, without the need for a solvent. google.com This approach is particularly attractive for its operational simplicity and reduced environmental footprint. Another strategy involves using high-shear devices like a rotor-stator spinning disc reactor, which can overcome mass transfer limitations in solvent-less, biphasic systems, thereby intensifying the reaction. researchgate.net

Sustainable Oxidizing Agents

The development of sustainable oxidation processes is a key focus in modern synthetic chemistry. While traditional peracids are effective, they can pose safety hazards and generate stoichiometric waste. orgsyn.org A greener alternative is aqueous hydrogen peroxide (H₂O₂), which is inexpensive and produces only water as a byproduct. acs.org However, H₂O₂ often requires a catalyst to achieve efficient N-oxidation of pyridines.

Several catalytic systems have been developed to activate H₂O₂ for this purpose. Titanium silicalite (TS-1) is a heterogeneous catalyst that, when used in a packed-bed microreactor with H₂O₂ in methanol (B129727), enables the high-yield formation of various pyridine N-oxides. researchgate.netthieme-connect.comorganic-chemistry.orgthieme-connect.comresearchgate.net This continuous flow process is noted for being safer and more efficient than traditional batch reactors. researchgate.netthieme-connect.comorganic-chemistry.org Other sustainable options include sodium percarbonate, which serves as a solid source of H₂O₂, and various metal carboxylates that can catalyze the oxidation. researchgate.net

Table 1: Comparison of Oxidizing Agents for Pyridine N-Oxidation

Oxidizing Agent Advantages Disadvantages Citations
m-CPBA High reactivity, well-established Generates chlorinated waste, potential safety issues google.com
H₂O₂ / Acetic Acid Inexpensive reagents Can require high temperatures, acidic waste orgsyn.orgnih.gov
Urea-Hydrogen Peroxide (UHP) Stable solid, suitable for solvent-free reactions Stoichiometric use google.com
H₂O₂ / TS-1 Catalyst Green oxidant (water byproduct), high yield, suitable for flow chemistry Requires catalyst and specific reactor setup organic-chemistry.orgresearchgate.net

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to design synthetic routes that maximize this incorporation, thus minimizing waste.

The calculation is as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the N-oxidation of 4,4'-(propane-1,3-diyl)dipyridine, the choice of oxidant significantly impacts the atom economy. For instance, an oxidation using H₂O₂ is theoretically 100% atom-economical in terms of the oxidant, as the only byproduct is water. In contrast, using an oxidant like m-CPBA results in a stoichiometric amount of meta-chlorobenzoic acid as a byproduct, leading to a lower atom economy.

Table 2: Illustrative Atom Economy Calculation

Reaction Reactants Desired Product Byproducts % Atom Economy
Ideal Oxidation 4,4'-(propane-1,3-diyl)dipyridine + H₂O₂ This compound H₂O 85.9%
m-CPBA Oxidation 4,4'-(propane-1,3-diyl)dipyridine + m-CPBA This compound m-Chlorobenzoic acid 57.9%

Note: Calculations are based on the molecular weights of the primary reactants and products.

Novel Synthetic Pathways to N-oxidized Bipyridine Systems

Beyond the direct oxidation of existing bipyridine precursors, novel synthetic strategies are emerging for the construction of N-oxidized bipyridine frameworks. These methods can offer alternative routes with different selectivities or access to more complex structures. One such approach is the oxidative dimerization of pyridine N-oxides, which can be used to form symmetrical bis-N-oxides.

Transition metal-catalyzed cross-coupling reactions also provide powerful tools. For example, palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates can be employed to construct the bipyridine skeleton with one ring already N-oxidized. This method allows for the convergent synthesis of diverse 2-aryl pyridine N-oxides.

Purification and Isolation Techniques for the Compound

The purification of this compound after synthesis is critical to obtaining a product of high purity. Pyridine N-oxides are typically hygroscopic, polar solids. wikipedia.orgreddit.com A common purification strategy involves converting the N-oxide into its hydrochloride salt. For example, after an oxidation reaction, treatment with gaseous hydrogen chloride can precipitate the hydrochloride salt, which can then be purified by recrystallization from a suitable solvent like isopropyl alcohol. orgsyn.org

Alternatively, standard chromatographic methods can be employed. Given the polarity of the N-oxide group, silica (B1680970) gel column chromatography is a viable technique, often using a polar solvent system such as dichloromethane/methanol. google.com Liquid-liquid extraction can also be used to separate the polar N-oxide product from non-polar impurities or starting materials. For removing water from the final product, azeotropic distillation with a solvent like toluene is an effective method. reddit.com

Scale-up Considerations for Laboratory Synthesis

Transitioning a laboratory-scale synthesis to a larger, industrial-scale process presents several challenges. uk-cpi.comazonano.com For N-oxidation reactions, a primary concern is safety, especially when using peroxy compounds like peracetic acid, as these reactions can be highly exothermic and potentially explosive at elevated temperatures. orgsyn.orgbme.hu Careful control of the reaction temperature and the rate of reagent addition is crucial. orgsyn.org

The choice of reagents and solvents is also critical for large-scale production. The use of hazardous or expensive reagents and large volumes of organic solvents is often economically and environmentally unsustainable. uk-cpi.com This drives the adoption of greener alternatives like catalytic H₂O₂ oxidation. acs.org

To address challenges of heat transfer, mixing, and safety, continuous flow chemistry has emerged as a powerful technology for scaling up N-oxidation processes. researchgate.netacs.orgorganic-chemistry.org Using packed-bed microreactors or plug flow reactors allows for precise control over reaction parameters, superior heat and mass transfer, and safer handling of hazardous intermediates. acs.orgorganic-chemistry.org Such systems can operate for extended periods with high efficiency and yield, making them highly suitable for the large-scale, sustainable production of pyridine N-oxides. researchgate.netthieme-connect.comorganic-chemistry.org

Theoretical and Computational Investigations of 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations offer a detailed picture of the electron distribution and orbital energies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. tandfonline.com A typical DFT study of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide would likely employ a hybrid functional, such as B3LYP, with a suitable basis set like 6-31G(d,p) to provide a balance between computational cost and accuracy. Such calculations would yield optimized molecular geometry and key electronic parameters.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. For pyridine (B92270) N-oxide derivatives, the N-oxide group is known to raise the energy of the HOMO. chemtube3d.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment4.5 D

Note: The values in this table are hypothetical and based on typical results for similar pyridine N-oxide derivatives.

Ab Initio Methods for Electronic Configuration

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to understanding the electronic configuration from first principles, without empirical parameterization. While computationally more demanding than DFT, they can offer valuable benchmarks. An ab initio study on this compound would provide insights into the molecule's ground state energy and orbital symmetries. Comparisons between HF and post-HF methods like MP2 can reveal the importance of electron correlation in describing the system accurately. For pyridine N-oxide, ab initio calculations have been used to investigate properties like bond dissociation enthalpies. nih.gov

Table 2: Hypothetical Ab Initio Calculated Energies for this compound

MethodTotal Energy (Hartree)
Hartree-Fock (HF/6-31G)-685.12345
Møller-Plesset (MP2/6-31G)-686.45678

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed in computational studies of related molecules.

Natural Bond Orbital (NBO) Analysis

Table 3: Hypothetical NBO Charges on Key Atoms of this compound

AtomNatural Charge (e)
N (Pyridine N-oxide)+0.45
O (Pyridine N-oxide)-0.65
N (Pyridine)-0.30

Note: The values in this table are hypothetical, based on typical NBO analysis results for pyridine and pyridine N-oxide derivatives. scirp.org

Conformational Analysis and Energy Minima Identification

The flexible propyl linker in this compound allows the molecule to adopt various spatial arrangements, or conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's shape and how it might interact with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space. Analysis of the simulation trajectory would reveal the most populated conformational states, the flexibility of the propyl chain, and the relative orientations of the two pyridine rings. Key parameters to analyze would include the distribution of dihedral angles within the propyl linker and the root-mean-square deviation (RMSD) of the atomic positions to assess conformational stability.

Table 4: Hypothetical Dihedral Angle Preferences from MD Simulations

Dihedral Angle (C-C-C-C in propyl chain)Predominant Conformation
Dihedral 1Anti (~180°)
Dihedral 2Gauche (±60°)

Note: This table presents hypothetical data based on the expected conformational preferences of alkyl chains. chemistrysteps.com

Potential Energy Surface Scans

To systematically identify stable conformers and the transition states that connect them, potential energy surface (PES) scans can be performed. researchgate.netresearchgate.netlibretexts.org This involves systematically changing specific geometric parameters, such as the dihedral angles of the propyl linker, and calculating the energy at each point, allowing for the relaxation of the rest of the molecule. A PES scan for this compound would likely focus on the rotation around the C-C bonds of the propyl chain. The results would be a map of the energy landscape, highlighting the low-energy valleys corresponding to stable conformers and the saddle points representing the energy barriers for conformational changes.

Table 5: Hypothetical Relative Energies of Identified Conformational Minima

ConformerRelative Energy (kcal/mol)Dihedral Angles (°)
1 (Global Minimum)0.0~180, ~180
20.8~180, ~60
31.5~60, ~60

Note: The values in this table are hypothetical and based on general principles of conformational analysis for flexible molecules. libretexts.org

Torsional Angle and Rotational Barrier Determinations

The flexibility of the propyl linker between the two pyridine rings is a key structural feature of this compound. A computational analysis would typically investigate the torsional angles (dihedral angles) along the C-C bonds of this linker. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule, while the energy differences between minima and maxima represent the rotational barriers. This information is crucial for understanding the molecule's conformational preferences and dynamic behavior.

Table 1: Hypothetical Torsional Angles and Rotational Barriers
Dihedral AngleDescriptionPredicted Stable Angle (°)Estimated Rotational Barrier (kcal/mol)
N(oxide)-C-C-CRotation around the first C-C bond of the propyl chainData not availableData not available
C-C-C-C(pyridine)Rotation around the central C-C bond of the propyl chainData not availableData not available
C-C-C-C(pyridine)Rotation around the last C-C bond of the propyl chainData not availableData not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, one would expect the oxygen atom of the N-oxide group to be a region of high negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms on the pyridine rings would likely exhibit a positive potential.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals provide insight into a molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. In this compound, the HOMO would likely be distributed over the electron-rich pyridine rings and the N-oxide group. The specific energy and localization would depend on the molecule's conformation.

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons. For the title compound, the LUMO is expected to be localized on the pyridine rings, which can accept electron density. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies
Molecular OrbitalPredicted Energy (eV)Description
HOMOData not availableElectron-donating capacity
LUMOData not availableElectron-accepting capacity
HOMO-LUMO GapData not availableChemical reactivity indicator

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can simulate various types of spectra, providing valuable information for the identification and characterization of molecules.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups. For this compound, characteristic vibrational frequencies would be expected for the C-H, C-N, and N-O stretching and bending modes of the pyridine and N-oxide groups, as well as the C-C and C-H vibrations of the propyl chain. Comparing a simulated IR spectrum with an experimental one can help to confirm the molecule's structure.

Table 3: Anticipated IR Vibrational Frequency Ranges
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H StretchingPyridine Rings3100 - 3000
C-H StretchingPropyl Chain2960 - 2850
C=N StretchingPyridine Rings1600 - 1450
C=C StretchingPyridine Rings1600 - 1450
N-O StretchingN-Oxide1300 - 1200
C-N StretchingPyridine Rings1350 - 1200
C-H BendingPyridine Rings & Propyl Chain1470 - 800

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural elucidation of molecules like this compound. By employing quantum mechanical methods, particularly Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.govnih.gov This computational approach is invaluable for assigning experimental signals, confirming molecular structures, and studying conformational dynamics.

The standard procedure involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.ir The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be further enhanced by considering the effects of the solvent, often through implicit solvation models. nih.gov

For this compound, theoretical predictions would be particularly useful in distinguishing the signals of the two pyridine rings. The presence of the N-oxide functionality significantly influences the electron distribution in the adjacent pyridine ring, leading to characteristic shifts in the NMR spectrum. For instance, the ¹⁵N NMR chemical shift is highly sensitive to the electronic environment of the nitrogen atom, and its theoretical prediction can provide insights into the nature of the N-O bond. core.ac.uk

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ is presented below. These values are based on typical shifts observed for pyridine, pyridine N-oxide, and alkyl chains.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C27.25125.5
C37.30125.3
C47.30138.5
C57.25125.5
C68.20138.8
C7 (CH₂)2.7535.0
C8 (CH₂)2.0030.0
C9 (CH₂)2.8036.0
C108.50150.0
C117.20124.0
C127.20124.0
C138.50150.0
N1-O-138.5

UV-Vis Absorption and Emission Spectra Prediction

The electronic absorption and emission properties of this compound can be effectively investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.irchemrxiv.org These calculations provide valuable information about the electronic transitions between the ground and excited states, which are responsible for the molecule's interaction with ultraviolet and visible light.

The prediction of UV-Vis spectra begins with the optimization of the molecule's ground-state geometry. Subsequently, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the electronic transitions. chemrxiv.org The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths are related to the intensity of the absorption bands. By simulating a number of the lowest-energy transitions, a theoretical UV-Vis absorption spectrum can be constructed. Similar calculations can be performed on the optimized geometry of the first excited state to predict the emission spectrum. chemrxiv.org

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the two pyridine rings. The N-oxide group is known to modulate the electronic structure of the pyridine ring, which will influence the position and intensity of the absorption bands. researchgate.net The choice of solvent can also affect the spectrum, and this can be accounted for in the calculations using solvation models. ijcce.ac.ir

A hypothetical table of predicted UV-Vis absorption data for this compound in methanol (B129727) is provided below.

Interactive Data Table: Predicted UV-Vis Absorption Data

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.502750.25
S₀ → S₂4.952500.15
S₀ → S₃5.402300.30

Modeling of Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions and aggregation behavior of this compound are largely governed by its molecular structure, particularly the presence of the polar N-oxide group and the two aromatic pyridine rings. Pyridine N-oxides are known to have high dipole moments and can act as both hydrogen bond acceptors and charge donors. nih.govnih.gov These properties suggest that this compound is likely to exhibit significant intermolecular interactions, leading to self-assembly or aggregation in solution and in the solid state.

Computational modeling can be used to investigate these interactions in detail. Quantum mechanical calculations can be employed to determine the molecular electrostatic potential (MEP), which reveals the distribution of charge on the molecular surface and helps to identify sites for electrostatic interactions. ijcce.ac.ir Furthermore, computational methods can be used to model the formation of dimers and larger aggregates, allowing for the calculation of interaction energies and the identification of the most stable aggregate structures.

For this compound, potential intermolecular interactions include π-π stacking between the pyridine rings and dipole-dipole interactions involving the N-oxide groups. The propyl chain provides flexibility, which may allow the molecule to adopt conformations that favor specific intermolecular arrangements. Understanding these interactions is crucial for predicting the material properties of this compound.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry provides powerful tools for modeling chemical reactions, elucidating reaction mechanisms, and identifying transition states. researchgate.net For a molecule like this compound, these methods can be used to study its reactivity towards various reagents and to predict the most likely reaction pathways. Pyridine N-oxides are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions. scripps.edu

Reaction pathway modeling typically involves calculating the potential energy surface for a given reaction. This is done by determining the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. DFT methods are commonly used for these calculations. researchgate.net The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is key to understanding the kinetics of the reaction.

For this compound, one could model reactions such as the deoxygenation of the N-oxide, or electrophilic substitution on the pyridine rings. Computational modeling would allow for a comparison of the activation energies for substitution at different positions on the two rings, thus predicting the regioselectivity of the reaction.

Solvation Models in Computational Chemistry

The properties and behavior of molecules are often significantly influenced by their environment, particularly when in solution. Solvation models in computational chemistry are used to account for the effects of the solvent on the solute molecule. These models can be broadly categorized into two types: implicit and explicit solvation models. arxiv.orgfiveable.me

Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). q-chem.com These models are computationally efficient and are widely used for calculating properties such as solvation free energies and for modeling reactions in solution.

Explicit solvation models, on the other hand, represent individual solvent molecules in the simulation. fiveable.me This approach allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding. fiveable.me However, explicit solvent models are computationally more demanding. arxiv.org A hybrid approach, known as a semicontinuum model, combines an explicit description of the first solvation shell with an implicit model for the bulk solvent. arxiv.org

For a polar molecule like this compound, the choice of solvation model can have a significant impact on the accuracy of computational predictions. The appropriate model depends on the specific property being investigated and the desired level of accuracy.

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to reveal its chemical structure and bonding. wikipedia.orggla.ac.uk AIM theory is based on a topological analysis of the electron density, which involves identifying critical points (maxima, minima, and saddle points) in the electron density distribution. uni-rostock.de

According to AIM theory, a molecule is partitioned into atomic basins, with each basin containing a single nucleus that acts as an attractor for the electron density. wikipedia.org The presence of a bond path, a line of maximum electron density linking two nuclei, is a necessary condition for the existence of a chemical bond between the corresponding atoms. uni-rostock.de The properties of the electron density at the bond critical point (a saddle point in the electron density between two bonded atoms) provide valuable information about the nature of the bond. muni.cz

For this compound, AIM analysis could be used to characterize the N-O bond in the N-oxide moiety, which is known to have a significant degree of covalent and ionic character. nih.govresearchgate.net By examining the electron density, its Laplacian, and other properties at the N-O bond critical point, one can gain insights into the strength and polarity of this bond. AIM can also be used to analyze the C-N and C-C bonds within the pyridine rings and the propyl chain, providing a detailed picture of the electronic structure of the molecule.

Advanced Spectroscopic and Structural Elucidation of 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published high-resolution NMR data, including 1D or 2D spectra, could be located for 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide. The characterization of this molecule would typically involve the following NMR techniques.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule of this complexity.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, helping to identify the connectivity within the propyl chain and the spin systems of the two distinct pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. acs.org In the absence of single crystals suitable for X-ray diffraction, or to characterize different crystalline forms (polymorphs), ssNMR would be invaluable. It can provide information on the local environment of atoms and the presence of different conformations or packing arrangements in a powdered sample.

Dynamic NMR for Conformational Exchange Studies

The propyl linker in this compound allows for considerable conformational flexibility. nih.govchinesechemsoc.orgmdpi.com Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, could be used to investigate the rotational dynamics around the C-C single bonds of the propyl chain and the C-C bonds connecting the chain to the pyridine rings. These studies can determine the energy barriers for conformational interchange. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. No crystal structure data for this compound has been deposited in crystallographic databases. nih.govresearchgate.net

Absolute Configuration Determination (if Chiral Derivatives)

The parent compound, this compound, is achiral. Therefore, the determination of absolute configuration is not applicable. Should chiral derivatives be synthesized (e.g., by introducing a stereocenter on the propyl chain), anomalous dispersion techniques in X-ray crystallography would be the standard method to determine the absolute configuration (R or S) of the stereocenters.

Crystal Packing Analysis and Intermolecular Interactions

A single-crystal X-ray structure would provide a wealth of information about how the molecules arrange themselves in the solid state. This analysis would reveal key intermolecular interactions that stabilize the crystal lattice, such as:

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are possible and often play a significant role in the crystal packing of similar compounds.

Dipole-Dipole Interactions: The polar N-oxide group introduces a significant dipole moment, which would lead to strong dipole-dipole interactions within the crystal lattice. wikipedia.org

Disorder and Twinning Analysis in Crystal Structures

The precise determination of a molecule's solid-state structure via single-crystal X-ray diffraction is a cornerstone of chemical analysis. However, the resulting crystal lattices are not always perfectly ordered. For a molecule like this compound, with its flexible propyl linker and distinct polar (pyridine N-oxide) and nonpolar (pyridine and alkyl chain) regions, crystallographic complexities such as disorder and twinning can arise.

While specific crystallographic studies detailing disorder and twinning for this compound are not extensively available in the reviewed literature, the principles can be understood from studies of related pyridine N-oxide compounds acs.orgresearchgate.net.

Disorder: This phenomenon occurs when a molecule or a fragment of it occupies multiple positions within the crystal lattice. In the case of this compound, the flexible propyl chain (-CH₂CH₂CH₂-) is a likely source of conformational disorder. The chain can adopt different gauche and anti conformations, and if the energy barrier between these states is low, they may co-exist within the crystal. This would be modeled during crystallographic refinement as atoms with partial occupancy factors spread over two or more sites. The pyridyl and pyridine N-oxide rings themselves could also exhibit rotational disorder, though this is generally less common for heterocyclic systems unless significant thermal motion is present.

Twinning: Twinning refers to the intergrowth of two or more distinct crystal domains that are related by a specific symmetry operation not present in the original lattice. This can complicate structure solution and refinement. The growth of pyridine N-oxide crystals can be sensitive to thermal conditions, which can sometimes lead to the formation of twinned crystals acs.org. For this compound, twinning could be nucleated by stacking faults or other defects during crystallization, requiring specialized software and refinement strategies to deconvolve the diffraction data from the separate twin domains.

A hypothetical table of crystallographic data, which would be generated from a single-crystal X-ray diffraction experiment, is presented below. Such a table is essential for reporting the definitive solid-state structure.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₃H₁₄N₂O
Formula Weight 214.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 5.432(2)
c (Å) 20.567(8)
β (°) 98.76(3)
Volume (ų) 1118.9(7)
Z 4
Calculated Density (g/cm³) 1.272
R-factor (R1) 0.045 (for observed reflections)
wR2 (all data) 0.121
Disorder Model Propyl chain disordered over two sites (C6, C7) with 0.6:0.4 occupancy.

Note: This data is illustrative and not from a published crystal structure.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and structure of compounds. Advanced techniques provide deeper insights into the specific characteristics of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, with a nominal mass of 214, HRMS can distinguish it from other compounds with the same nominal mass but different chemical formulas. Using a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, the exact mass of the protonated molecule, [M+H]⁺, can be measured and compared to the theoretical value nih.gov.

Table 2: HRMS Data for the [M+H]⁺ Ion of this compound

Parameter Value
Chemical Formula C₁₃H₁₄N₂O
Adduct [M+H]⁺
Theoretical Exact Mass 215.11844 Da
Observed Exact Mass 215.11821 Da
Mass Error -1.07 ppm

Note: Observed mass and error are hypothetical examples.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For the protonated [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted based on the known behavior of pyridine N-oxides and alkylpyridines nih.govcdnsciencepub.com.

A primary fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom, often observed as a loss of 16 Da or as the loss of a hydroxyl radical (·OH, 17 Da) or water (H₂O, 18 Da) from the protonated species researchgate.net. Another major fragmentation would involve cleavage of the propyl chain.

Table 3: Plausible MS/MS Fragmentation Pathways for [C₁₃H₁₅N₂O]⁺ (m/z 215.1)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragment Identity/Pathway
215.1 199.1 16.0 [M+H-O]⁺; Loss of N-oxide oxygen.
215.1 121.1 94.0 Benzylic cleavage yielding [C₈H₁₀N]⁺ (protonated 4-propylpyridine).
215.1 108.1 107.0 Cleavage yielding [C₆H₆NO]⁺ (protonated 4-vinylpyridine (B31050) N-oxide).
199.1 93.1 106.0 Fragmentation of [M+H-O]⁺; cleavage yielding protonated pyridine.

Note: This table represents a hypothetical fragmentation pattern based on chemical principles.

Ion Mobility-Mass Spectrometry for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, differentiating ions based on their size, shape, and charge as they drift through a gas-filled cell chemrxiv.org. This technique can provide valuable information on the three-dimensional structure of ions in the gas phase.

For this compound, the flexible propyl chain allows for multiple conformations, from a compact, folded structure to an extended, linear one. These different conformers would have different rotationally averaged collision cross-sections (CCS) and would therefore be separated by ion mobility. A study on pyridine reported a reduced mobility (K₀) value of 1.75 cm²V⁻¹s⁻¹ for its positive ion researchgate.neteemj.eu. The larger this compound would be expected to have a lower mobility (larger CCS). By observing one or more peaks in the ion mobility dimension for the same m/z, one could identify and quantify the presence of distinct stable gas-phase conformers.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Key characteristic bands for the pyridine N-oxide moiety include a strong N-O stretching vibration (νN-O), typically found in the 1200-1300 cm⁻¹ region. oup.comarkat-usa.org The exact position is sensitive to electronic effects and hydrogen bonding. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain are found just below 3000 cm⁻¹.

Table 4: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
Aromatic C-H Stretch 3050 - 3150 Medium Strong
Aliphatic C-H Stretch 2850 - 2960 Strong Strong
Pyridine Ring Stretch (C=C, C=N) 1580 - 1620 Strong Strong
Pyridine N-Oxide Ring Stretch 1450 - 1500 Strong Medium
Aliphatic CH₂ Bend (Scissoring) ~1465 Medium Medium
N-O Stretch (νN-O) 1230 - 1280 Very Strong Medium
Pyridine Ring Breathing ~995 Medium Strong
C-H Out-of-Plane Bend 750 - 850 Strong Weak

Note: Values are typical ranges derived from literature on pyridine, pyridine N-oxide, and alkyl chains. oup.comarkat-usa.orgcdnsciencepub.com

Overtones and Combination Bands Analysis

While fundamental vibrations dominate the mid-infrared spectrum, weaker signals known as overtones (multiples of a fundamental frequency, e.g., 2ν) and combination bands (sums or differences of two or more fundamental frequencies, e.g., ν₁ + ν₂) also appear libretexts.org. These bands, though weak, can provide additional structural information and are often enhanced by a phenomenon called Fermi resonance.

Fermi resonance occurs when an overtone or combination band has a similar energy and the same symmetry as a fundamental vibration, causing them to mix. This results in two bands appearing with greater separation and more comparable intensity than expected libretexts.org. In the spectrum of this compound, the C-H stretching region (2800-3100 cm⁻¹) is often complicated by Fermi resonance between the fundamental C-H stretching modes and overtones of the C-H bending vibrations (~1450 cm⁻¹ x 2 = ~2900 cm⁻¹). Anharmonic calculations can be used to predict and assign these complex features, as has been done for pyridine-containing systems nih.gov. Analyzing these regions can offer finer details about the molecule's conformational and electronic environment.

Isotopic Labeling for Vibrational Mode Assignment

While a detailed vibrational analysis with isotopic labeling for this compound is not extensively documented in public literature, the methodology is a cornerstone for unambiguously assigning vibrational modes in complex molecules. This technique involves the selective replacement of atoms with their heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) and observing the resultant shifts in the vibrational frequencies in Infrared (IR) and Raman spectra.

The N-oxide moiety introduces a characteristic N-O stretching vibration. In various pyridine N-oxide derivatives, this stretch is a strong band in the IR spectrum, typically found in the 1200-1300 cm⁻¹ region. bohrium.com Isotopic substitution of ¹⁶O with ¹⁸O would cause a predictable downward shift in this frequency, confirming its assignment. Similarly, replacing the nitrogen of the N-oxide with ¹⁵N would also shift this band, as well as other vibrations involving the nitrogen atom.

For the this compound molecule, deuteration of the propyl chain or the pyridine rings would be particularly informative.

Propyl Chain Deuteration: Replacing the C-H bonds of the propyl linker with C-D bonds would shift the C-H stretching (2850-3000 cm⁻¹) and bending (1350-1470 cm⁻¹) vibrations to lower wavenumbers, helping to distinguish them from the aromatic C-H modes.

Aromatic Ring Deuteration: Selectively deuterating one or both pyridine rings would help assign the aromatic C-H stretching (~3000-3100 cm⁻¹) and out-of-plane bending (~700-900 cm⁻¹) modes.

A hypothetical table of expected vibrational modes and the effect of isotopic labeling is presented below.

Table 1: Hypothetical Vibrational Mode Assignments and Isotopic Shifts

Vibrational ModeTypical Wavenumber (cm⁻¹)Isotope LabelExpected Shift
Aromatic C-H Stretch3000 - 3100²H (D)Shift to ~2200-2300 cm⁻¹
Aliphatic C-H Stretch (propyl)2850 - 3000²H (D)Shift to ~2100-2200 cm⁻¹
C=C, C=N Ring Stretch1400 - 1650¹³C, ¹⁵NDownward shift, confirming ring mode character
N-O Stretch1200 - 1300¹⁸O, ¹⁵NDownward shift, confirming N-O bond involvement
Aromatic C-H Out-of-Plane Bend700 - 900²H (D)Downward shift, useful for substitution pattern ID

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

The electronic spectrum of this compound is dictated by the electronic transitions within its two aromatic systems: the pyridine ring and the pyridine 1-oxide ring. Pyridine N-oxides are known to exhibit intense π→π* transitions and weaker n→π* transitions. nih.gov The conjugation between the two rings through the propyl chain is insulated, meaning the electronic systems of the two rings are largely independent. The UV-Vis spectrum would therefore be expected to be a superposition of the spectra of 4-propylpyridine (B73792) and 4-propylpyridine 1-oxide.

Table 2: Representative UV-Vis Absorption Data for Pyridine N-Oxide Systems

Compound/Systemλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Transition TypeSolvent
Pyridine 1-oxide~265~15,000π→πEthanol
4-Nitropyridine N-oxide~330~20,000π→π (CT)Water
Hypothetical Data for Title Compound~260-28015,000 - 25,000π→π*Methanol (B129727)

Fluorescence quantum yield (ΦF) and excited-state lifetime (τ) are critical parameters that describe the behavior of a molecule after absorbing light. While specific data for this compound is absent from the literature, studies on other pyridine derivatives provide insight.

The quantum yield measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. For many simple pyridine derivatives, fluorescence is often weak (low ΦF) due to efficient non-radiative decay pathways. nih.gov However, the N-oxide functionality and substitution can alter these properties. For instance, some pyridine N-oxide derivatives have been investigated as fluorescent probes, exhibiting measurable lifetimes. nih.gov A study on the triplet excited state of liquid pyridine found a lifetime of 72 ns. nih.gov

Measurements are typically performed using time-correlated single-photon counting (TCSPC) or fluorescence up-conversion techniques. nih.gov

The polarity of the solvent can significantly influence the position of absorption and emission bands, a phenomenon known as solvatochromism. The pyridine 1-oxide group possesses a large ground-state dipole moment due to the polar N⁺-O⁻ bond. Upon electronic excitation, the dipole moment can change significantly.

In a study of a different pyridine N-oxide derivative, researchers noted that the excited state dipole moment increased substantially, leading to a bathochromic (red) shift in the emission spectrum in more polar solvents. nih.gov This is because polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state. A similar effect would be anticipated for this compound.

Table 3: Hypothetical Solvatochromic Shifts in Emission Spectra

SolventPolarity Index (ET(30))Hypothetical λem (nm)Spectral Shift
Heptane31.1340-
Toluene (B28343)33.9345Red Shift
Chloroform39.1355Red Shift
Acetonitrile (B52724)45.6370Red Shift
Methanol55.4380Red Shift

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit a circular dichroism (CD) signal. However, chiral derivatives could be synthesized, for example, by introducing a stereocenter on the propyl chain (e.g., at the C1 or C2 position). CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying chiral molecules.

For a chiral derivative, the pyridine and pyridine 1-oxide chromophores would exist in a chiral environment. The electronic transitions of these chromophores would give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration of the stereocenter(s). Theoretical calculations can be used to correlate the observed CD spectrum with a specific stereoisomer. nih.gov This technique is instrumental in assigning the absolute configuration of chiral molecules containing aromatic rings. nih.govrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species (if formed)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specific to species with unpaired electrons, such as radicals. The ground state of this compound is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, radical species could be generated through one-electron reduction or oxidation.

Radical Anion: One-electron reduction would place an unpaired electron into the lowest unoccupied molecular orbital (LUMO) of the molecule, likely localized on either the pyridine or pyridine 1-oxide ring, depending on which has the lower reduction potential.

Radical Cation: One-electron oxidation would remove an electron from the highest occupied molecular orbital (HOMO).

EPR spectroscopy of such a radical would provide a spectrum characterized by its g-factor and hyperfine coupling constants. The hyperfine couplings arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (¹H and ¹⁴N). Analysis of the hyperfine coupling pattern would allow for the mapping of the spin density distribution across the molecule, revealing which ring system and which specific atoms bear the unpaired electron. This information provides a detailed picture of the radical's electronic structure.

Neutron Diffraction for Hydrogen Atom Localization

The precise determination of hydrogen atom positions within a crystal lattice is fundamental to understanding the nuances of molecular conformation, packing, and, most critically, the intricate networks of hydrogen bonding that dictate supramolecular architecture and material properties. While X-ray diffraction is a powerhouse for elucidating the skeletal framework of heavier atoms, it is notoriously limited in its ability to accurately locate hydrogen atoms. nih.gov This limitation arises because X-rays scatter from electron clouds, and hydrogen, with its single electron, has a very low scattering power. nih.gov

Neutron diffraction, in contrast, offers an unparalleled solution to this challenge. Neutrons interact with atomic nuclei, and the scattering cross-section is not dependent on the atomic number. aolongxray.comlightsource.ca Fortuitously, the hydrogen nucleus (¹H) and its isotope deuterium (B1214612) (²H) are strong scatterers of neutrons, making their positions in a crystal structure readily determinable with high precision and accuracy. nih.govmdpi.com This technique is, therefore, the definitive method for the unambiguous localization of hydrogen atoms. nih.gov

For a molecule like this compound, a neutron diffraction study would be invaluable. The molecule possesses several hydrogen atoms on its two pyridine rings and the flexible propyl linker. The N-oxide group, in particular, is a strong hydrogen bond acceptor, and understanding its interactions is key to predicting the compound's solid-state behavior. rsc.orgrsc.org A neutron diffraction experiment would precisely map the locations of all hydrogen atoms, providing definitive data on intramolecular and intermolecular contacts.

Expected Research Findings from a Hypothetical Neutron Diffraction Study:

A single-crystal neutron diffraction experiment on this compound would be expected to yield a wealth of structural detail. Key findings would include:

Precise C-H, N-H (if protonated), and O-H (if hydrated) bond lengths: Unlike X-ray diffraction, which systematically underestimates these distances, neutron diffraction provides values that reflect the true internuclear separation. mdpi.com

Detailed Hydrogen Bonding Geometry: The study would reveal the exact geometry of any hydrogen bonds formed, particularly those involving the potent N-oxide oxygen acceptor. This includes precise donor-H···acceptor distances and angles, which are critical for quantifying the strength and nature of these interactions. researchgate.netresearchgate.net

Anisotropic Displacement Parameters (ADPs) for Hydrogen Atoms: Neutron diffraction allows for the refinement of ADPs for hydrogen atoms, which describe the anisotropic thermal motion of the nuclei. nih.govosti.goviucr.org This information provides insight into the dynamic behavior of the hydrogen atoms within the crystal lattice.

Illustrative Data Tables:

The following tables are exemplary and designed to illustrate the type of data that would be generated from a neutron diffraction study of this compound. The values are based on typical bond lengths and hydrogen bond geometries found in related pyridine N-oxide structures and are not experimental data for the title compound.

Table 1: Comparison of Bond Lengths (Å) from X-ray vs. Neutron Diffraction (Hypothetical)

Bond TypeTypical X-ray Diffraction ValueExpected Neutron Diffraction Value
C-H (aromatic)0.93 - 0.981.08 - 1.10
C-H (aliphatic)0.96 - 1.001.09 - 1.12
N-O (N-oxide)1.33 - 1.351.33 - 1.35
C-N-C (in ring)123° - 125°123° - 125°

This table illustrates the well-documented phenomenon where X-ray diffraction systematically shortens A-H bond lengths compared to the more accurate values obtained from neutron diffraction. nih.govmdpi.com

Table 2: Hypothetical Hydrogen Bond Geometry Data

Donor (D)HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C(2)-HH(2)O(1')1.092.353.28145
C(α)-HH(α1)N(1')1.102.503.45150

This table provides an example of the precise geometric parameters that define hydrogen bonds in a crystal structure. Such data would definitively characterize the supramolecular interactions of this compound, which are governed by the N-oxide and pyridine nitrogen atoms acting as acceptors. rsc.orgresearchgate.net

Reactivity, Chemical Transformations, and Derivatization Strategies

Reactivity of the Pyridine (B92270) N-oxide Moiety

The pyridine N-oxide functional group significantly influences the reactivity of the aromatic ring, rendering it susceptible to a variety of chemical transformations that are not readily achievable with the parent pyridine.

Electrophilic Aromatic Substitution Reactions

The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution, primarily at the C4 (para) and C2/C6 (ortho) positions, by donating electron density through resonance. This is in stark contrast to pyridine itself, which is generally deactivated towards electrophilic attack.

Detailed research findings indicate that the nitration of pyridine N-oxides, for instance, typically occurs at the 4-position. While specific studies on 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide are not extensively documented, analogous reactions with other 4-alkylpyridine N-oxides provide valuable insights.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyridine N-oxides

Electrophile Reagent and Conditions Major Product(s) Reference System
NO₂+ HNO₃/H₂SO₄ 4-Nitro derivative Pyridine N-oxide
Br⁺ Br₂/Oleum 4-Bromo derivative Pyridine N-oxide
SO₃ SO₃/H₂SO₄ 4-Sulfonic acid derivative Pyridine N-oxide

Nucleophilic Attack at the Pyridine Ring

The pyridine N-oxide ring is also activated towards nucleophilic attack, particularly at the C2 and C6 positions. This reactivity is often harnessed in synthetic chemistry to introduce a range of functional groups. A common strategy involves the activation of the N-oxide with an electrophilic reagent, such as phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640), which facilitates subsequent nucleophilic substitution. For example, treatment with POCl₃ can lead to the formation of 2-chloropyridine (B119429) derivatives, which are versatile intermediates for further functionalization.

Deoxygenation Reactions of the N-oxide

The removal of the oxygen atom from the pyridine N-oxide to regenerate the corresponding pyridine is a fundamental and widely used transformation. This deoxygenation can be accomplished using a variety of reducing agents.

Common methods for the deoxygenation of pyridine N-oxides include the use of trivalent phosphorus compounds, such as PCl₃ or PPh₃, and catalytic hydrogenation. More contemporary methods employ milder and more selective reagents.

Table 2: Selected Reagents for the Deoxygenation of Pyridine N-oxides

Reagent Typical Conditions Product Notes
PCl₃ Dichloromethane (B109758), 0 °C to rt Corresponding Pyridine Common and effective
PPh₃ Heat Corresponding Pyridine Milder than PCl₃
H₂/Pd-C Methanol (B129727), rt Corresponding Pyridine Catalytic hydrogenation
NaBH₄/NiCl₂ Methanol, rt Corresponding Pyridine Chemoselective reduction
SmI₂ THF, rt Corresponding Pyridine Mild and selective

Rearrangement Reactions (e.g., Chapman-type Rearrangements)

Pyridine N-oxides can undergo several types of rearrangement reactions, often initiated by acylation of the N-oxide oxygen. While the Chapman rearrangement is more characteristic of N-aryl benzimidates, related rearrangements are observed in pyridine N-oxide chemistry.

A notable example is the Boekelheide rearrangement , which involves the reaction of an α-picoline N-oxide with an acylating agent, typically acetic anhydride or trifluoroacetic anhydride (TFAA), to yield a pyridyl carbinol derivative after hydrolysis. wikipedia.org The mechanism proceeds through an initial acylation of the N-oxide, followed by deprotonation of the α-methyl group and a scripps.eduscripps.edu-sigmatropic rearrangement. wikipedia.org Although the target molecule, this compound, lacks a substituent at the α-position to the N-oxide, this type of rearrangement is a key transformation for appropriately substituted pyridine N-oxides.

Another relevant rearrangement is the Meisenheimer rearrangement , which is the thermal rearrangement of tertiary amine N-oxides to N-alkoxyamines. synarchive.com While more commonly associated with aliphatic and benzylic N-oxides, analogous transformations can be envisioned for certain pyridine N-oxide derivatives under specific conditions.

Reactions at the Propyl Linker

The three-carbon propyl chain connecting the two pyridine rings offers opportunities for functionalization, albeit challenging due to the relative inertness of sp³ C-H bonds.

Alkane Functionalization Strategies

Direct functionalization of the propyl linker requires overcoming the inherent stability of C-H bonds. Modern synthetic methods, however, provide several strategies for achieving such transformations.

Directed C-H Functionalization: While there are no directing groups in close proximity to the propyl chain in the parent molecule, derivatization of one of the pyridine rings could install a directing group to facilitate regioselective functionalization of the linker.

Undirected C-H Functionalization: More general methods for alkane functionalization could be applied. These often involve radical-based processes or transition metal catalysis. For instance, photocatalytic methods or the use of potent hydrogen atom abstractors can generate a carbon-centered radical on the propyl chain, which can then be trapped by a suitable reagent.

Transition metal-catalyzed C-H activation, often employing catalysts based on palladium, rhodium, or iridium, represents a powerful tool for the selective functionalization of alkyl chains. nih.gov The selectivity of these reactions is often governed by steric and electronic factors.

Table 3: Potential Strategies for Propyl Linker Functionalization

Reaction Type Potential Reagents/Catalysts Potential Products
Radical Halogenation N-Bromosuccinimide (NBS), light Brominated propyl linker
Photocatalytic C-H Amination Photoredox catalyst, nitrogen source Aminated propyl linker
Transition Metal-Catalyzed C-H Borylation Iridium catalyst, bis(pinacolato)diboron Borylated propyl linker
Oxidation Strong oxidizing agents (e.g., KMnO₄) Carbonyl functionalities

It is important to note that the application of these methods to this compound would require careful optimization to achieve selectivity for the desired position on the propyl chain and to avoid competing reactions at the pyridine rings or the N-oxide moiety.

Selective Oxidation and Reduction of the Linker

The propyl linker connecting the two pyridine rings presents a target for selective oxidation and reduction reactions, although such transformations must be approached with care to avoid altering the sensitive heterocyclic rings.

Oxidation: The selective oxidation of the propyl chain in the presence of the pyridine and pyridine N-oxide moieties is a challenging endeavor. Standard strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, which are often used for benzylic oxidation, would likely lead to the degradation of the pyridine rings or cleavage of the alkyl chain. chemrxiv.org Milder, more selective methods would be required to achieve controlled oxidation. For instance, catalytic systems that favor C-H activation at specific positions on the alkyl chain could potentially be employed. While direct examples on this specific molecule are not prevalent in the literature, research into the site-selective C(sp³)–H oxidation of alkyl substrates using supramolecular catalysts offers a potential avenue for achieving such transformations. mdpi.com These methods rely on catalyst-substrate interactions to direct oxidation to a specific, less reactive position on an alkyl chain.

Reduction: The propyl linker is already in a reduced, saturated state. Therefore, "reduction" in this context would primarily refer to the hydrogenation of the pyridine rings, which is a more common transformation. Catalytic hydrogenation of pyridine derivatives to piperidines is a well-established process, often employing catalysts such as rhodium on carbon or platinum oxide under hydrogen pressure. researchgate.netnih.govgoogle.com In the case of this compound, it is plausible that the terminal pyridine ring could be selectively hydrogenated to a piperidine (B6355638) ring under controlled conditions, leaving the pyridine N-oxide ring intact. The N-oxide itself can also be reduced back to the parent pyridine, typically using reagents like PCl₃, zinc dust, or catalytic hydrogenation. researchgate.net The relative reactivity of the two rings towards hydrogenation would depend on the specific catalyst and reaction conditions employed.

Reactivity of the Terminal Pyridine Ring (Non-oxidized)

The terminal, non-oxidized pyridine ring behaves as a typical 4-alkylpyridine, exhibiting characteristic basicity and undergoing reactions such as quaternization and metal-catalyzed cross-coupling.

Pyridine Nitrogen Basicity and Protonation Studies

The nitrogen atom of the terminal pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a moderately strong base. In contrast, the nitrogen of the pyridine N-oxide is significantly less basic due to the delocalization of the nitrogen lone pair to form the N-O bond. The pKa of the conjugate acid of pyridine is approximately 5.2, while that of pyridine N-oxide is much lower, around 0.8. researchgate.netchemrxiv.orgscripps.edu This substantial difference in basicity allows for selective protonation of the terminal pyridine nitrogen.

In an acidic medium, the terminal pyridine will be preferentially protonated to form a pyridinium (B92312) salt, while the pyridine N-oxide nitrogen remains largely unprotonated. This selective protonation can be used to protect the more basic nitrogen or to alter the solubility and electronic properties of the molecule for subsequent reactions.

Nitrogen CenterApproximate pKa of Conjugate AcidBasicity
Terminal Pyridine-N5.2More Basic
Pyridine 1-oxide-N0.8Less Basic

Quaternization Reactions

The nucleophilic nitrogen of the terminal pyridine ring can readily undergo quaternization by reacting with alkyl halides in what is known as the Menshutkin reaction. mdpi.com This SN2 reaction results in the formation of a quaternary pyridinium salt. The reactivity in quaternization reactions is influenced by both the nucleophilicity of the pyridine nitrogen and steric hindrance around it. nih.govacs.org Given the unhindered nature of the 4-position, this reaction is expected to proceed efficiently.

Selective mono-quaternization of the terminal pyridine nitrogen in this compound should be highly favored over the N-oxide nitrogen due to the much greater nucleophilicity of the former. mdpi.comscispace.comresearchgate.net This selective derivatization introduces a permanent positive charge, which can be exploited to modify the molecule's physical properties or to create building blocks for supramolecular structures. rsc.org

Metal-catalyzed Cross-coupling Reactions

The terminal pyridine ring can be functionalized through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. nih.gov These reactions typically require the pyridine ring to be pre-functionalized with a halide (e.g., Br, I) or a triflate group. For instance, if a bromo-substituted version of the terminal pyridine ring were used as a starting material, it could undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. mdpi.comnih.gov The Negishi coupling, which utilizes organozinc reagents, is also a powerful tool for the funtionalization of pyridines and often shows high tolerance for various functional groups. orgsyn.orgresearchgate.netrsc.org The presence of the pyridine N-oxide on the other end of the molecule is not expected to interfere with these reactions on the terminal pyridine ring, and may in some cases even modulate the reactivity through long-range electronic effects.

Regioselective Derivatization of the Compound

The presence of multiple reactive sites in this compound—the two different pyridine rings and the alkyl linker—allows for various strategies for regioselective derivatization.

One key strategy for achieving regioselectivity is to exploit the different reactivity of the two pyridine rings. For example, electrophilic substitution reactions, such as nitration, on pyridine N-oxides preferentially occur at the 4-position. rsc.org While the 4-position is already substituted in the target molecule, reactions at the 2- and 6-positions are also possible under certain conditions. The terminal pyridine ring, on the other hand, is generally deactivated towards electrophilic substitution.

Conversely, nucleophilic aromatic substitution is more facile on the pyridine ring, especially when activated by an electron-withdrawing group or through the formation of a pyridinium salt. The pyridine N-oxide can also be activated for nucleophilic attack at the 2- and 4-positions by treatment with reagents like phosphorus oxychloride. researchgate.net

The significant difference in basicity between the two nitrogen atoms provides another handle for regioselective derivatization. As mentioned, selective protonation or quaternization of the terminal pyridine nitrogen is readily achievable. Furthermore, N-oxidation of one of the pyridine rings in a symmetric 4,4'-bipyridine (B149096) is a known strategy to desymmetrize the molecule and allow for selective post-functionalization of the N-oxide ring. mdpi.com

Synthesis of Advanced Derivatives for Specific Applications

The versatile chemical nature of this compound makes it a valuable scaffold for the synthesis of advanced derivatives with tailored properties for various applications, including materials science and medicinal chemistry.

In the field of coordination chemistry and materials science , bipyridine and its derivatives are fundamental building blocks for constructing ligands for metal complexes and functional materials. nih.govmdpi.comacs.orgnih.gov The two nitrogen atoms of the parent compound, 1,3-bis(4-pyridyl)propane, can coordinate to metal centers to form coordination polymers or discrete supramolecular structures. By selectively modifying one of the pyridine rings to an N-oxide, the coordination properties of the molecule are altered. The pyridine N-oxide can act as a ligand itself, coordinating through its oxygen atom. researchgate.net Thus, derivatives of this compound could be designed as unsymmetrical ligands for creating heterometallic complexes or materials with specific electronic or catalytic properties. researchgate.net

In medicinal chemistry , the pyridine and pyridine N-oxide motifs are present in numerous biologically active compounds. rsc.org The development of enzyme inhibitors is a major area of drug discovery, and scaffolds containing pyridine rings are often used in their design. researchgate.netnih.govnih.govlaskerfoundation.org For instance, derivatives of pyrimidine, a related nitrogen-containing heterocycle, have been synthesized and evaluated as inhibitors for various enzymes. youtube.com The bipyridylalkane scaffold of this compound could be systematically functionalized at either of the pyridine rings or the linker to generate a library of compounds for screening as potential enzyme inhibitors. The ability to fine-tune the electronic and steric properties of the molecule through the derivatization strategies discussed above would be crucial in optimizing the interaction of these molecules with a biological target.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, featuring both a pyridine N-oxide and a terminal pyridine ring, makes it a promising candidate for incorporation into polymeric structures. The lone pair of electrons on the nitrogen of the terminal pyridine ring and the oxygen atom of the N-oxide group can coordinate with metal centers, enabling the formation of coordination polymers or metal-organic frameworks (MOFs).

Furthermore, transition-metal-catalyzed C-H activation and functionalization strategies, which have been successfully applied to pyridine N-oxides, could be employed to create covalent linkages for polymer synthesis. digitellinc.comacs.orgacs.org For instance, palladium-catalyzed direct arylation or alkenylation at the C2 position of the pyridine N-oxide ring could be used to introduce polymerizable groups or to directly form the polymer backbone. digitellinc.com The propyl linker provides flexibility to the resulting polymer chain.

Potential Polymerization Strategies:

Coordination Polymerization: Utilizing the Lewis basic sites (N-oxide oxygen and terminal pyridine nitrogen) to coordinate with metal ions.

Covalent Polymerization: Introducing polymerizable functional groups (e.g., vinyl, ethynyl) via C-H functionalization of the pyridine rings.

Synthesis of Conjugates and Hybrid Materials

The ability of pyridine N-oxides to act as effective ligands for a wide range of metal ions is well-documented. acs.org This property is central to the synthesis of conjugates and hybrid materials involving this compound. The compound can act as a bidentate or bridging ligand, coordinating with metal centers through the N-oxide oxygen and the nitrogen of the second pyridine ring. This can lead to the formation of discrete molecular complexes or extended inorganic-organic hybrid materials with potentially interesting magnetic, luminescent, or catalytic properties. acs.org

The synthesis of such materials would typically involve the reaction of the compound with a metal salt (e.g., halides, perchlorates, acetates) in a suitable solvent. The resulting structure would depend on the metal ion's coordination geometry, the stoichiometry of the reactants, and the reaction conditions.

Photochemical Reactivity of the Compound

Pyridine N-oxides are known to be photochemically active, and this reactivity is a key feature of their chemistry. nih.gov The presence of the N-O bond and the aromatic π-system allows these compounds to absorb UV or visible light, leading to excited states that can undergo various transformations. nih.gov

Photoinduced Electron Transfer Processes

A significant photochemical pathway for pyridine N-oxides involves photoinduced electron transfer (PET). researchgate.net Upon light irradiation, an intramolecular electron transfer can occur from the electron-rich N-oxide oxygen atom to the electron-deficient pyridine ring. researchgate.netresearchgate.net This process generates a diradical species, which is a highly reactive intermediate. researchgate.net

For this compound, this PET process would result in the formation of a pyridine N-oxyl radical. Such species are known to be potent hydrogen atom transfer (HAT) agents. acs.orgrsc.org In the presence of a suitable hydrogen donor, the N-oxyl radical can abstract a hydrogen atom, initiating further radical-based transformations. acs.orgacs.org This property allows pyridine N-oxides to function as photocatalysts for C-H functionalization reactions. nih.govrsc.org Studies on related compounds like 4-phenyl-pyridine-N-oxide have demonstrated that this PET-generated radical can be stable for extended periods. researchgate.net

Photocyclization Reactions

While photoinduced rearrangements and ring-opening reactions are common for pyridine N-oxides, specific photocyclization reactions are less documented unless suitable interacting moieties are present. wur.nl For this compound, an intramolecular photocyclization would be sterically challenging due to the length and flexibility of the propyl chain. More commonly observed photochemical reactions for pyridine N-oxides, apart from PET, include deoxygenation to the parent pyridine and rearrangement to form lactams or other isomers. wur.nlnih.gov The specific pathway taken is often dependent on the solvent, the presence of sensitizers, and the wavelength of light used. wur.nl

Electrochemical Behavior and Redox Chemistry

The redox chemistry of pyridine N-oxides is a field of active study, as these compounds can undergo both oxidation and reduction processes. acs.orgresearchgate.net The electrochemical properties are highly dependent on the substituents attached to the pyridine ring.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of pyridine N-oxide derivatives. CV studies on various substituted pyridine N-oxides have shown that they can be electrochemically oxidized. acs.org This oxidation typically involves a single-electron transfer to form a pyridine N-oxyl radical cation. acs.org The oxidation potential is sensitive to the electronic nature of the substituents on the ring; electron-donating groups lower the potential, while electron-withdrawing groups increase it. acs.org

Conversely, the N-oxide group can be electrochemically reduced, typically leading to the cleavage of the N-O bond and regeneration of the parent pyridine. researchgate.netnih.gov This reduction is often an irreversible process. For this compound, the cyclic voltammogram would be expected to show features corresponding to the redox processes of both the pyridine N-oxide moiety and the terminal pyridine ring. The reduction of the N-oxide would likely occur at a cathodic potential, while the oxidation would occur at an anodic potential. acs.orguniv-lyon1.fr

Below is a table of representative oxidation potentials for various substituted pyridine N-oxides, illustrating the influence of substituents on their electrochemical properties.

Pyridine N-Oxide DerivativeOxidation Potential (Eox vs. SCE)Reference Compound Class
4-Methoxypyridine N-oxide1.36 VElectron-Donating Group
Pyridine N-oxide1.75 VUnsubstituted
4-Chloropyridine N-oxide1.85 VElectron-Withdrawing Group
4-Cyanopyridine N-oxide2.01 VStrong Electron-Withdrawing Group
4-Nitropyridine N-oxide2.14 VVery Strong Electron-Withdrawing Group

Data in this table is representative of substituted pyridine N-oxides and is sourced from general literature to illustrate electrochemical trends; it does not represent experimental data for this compound. acs.org

Determination of Redox Potentials

The redox properties of pyridine N-oxides, including this compound, are of significant interest due to their involvement in various chemical and biological processes. The N-oxide functional group can act as both an electron-donating and an electron-withdrawing group, influencing the electron density of the pyridine ring and, consequently, its redox behavior. The determination of redox potentials provides quantitative insight into the ease with which the molecule can be oxidized or reduced.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the redox potentials of molecules for which experimental data is scarce. These calculations can provide valuable estimates and help in understanding the electronic structure and reactivity.

Below is a table of representative, computationally predicted standard reduction potentials for various bipyridine derivatives to illustrate the range of values.

CompoundPosition of FunctionalizationCalculated Standard Redox Potential (E⁰ vs. SHE)
2,2'-BipyridineUnsubstituted-2.4 V
4,4'-Dimethyl-2,2'-bipyridine4,4'-2.6 V
4,4'-Dicarboxy-2,2'-bipyridine4,4'-2.1 V

Acid-Base Properties and pKa Determinations

The acid-base properties of this compound are primarily associated with the basicity of the two nitrogen atoms: the nitrogen of the pyridine ring and the oxygen of the N-oxide group. The pKa value is a quantitative measure of the strength of an acid in solution; for the conjugate acid of a base, a higher pKa indicates a stronger base.

The basicity of the pyridine nitrogen in this compound is expected to be similar to that of other 4-alkylpyridines. The propyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen atom, making it more basic than unsubstituted pyridine (pKa of conjugate acid ≈ 5.2).

The N-oxide group itself is a weak base. The pKa of the conjugate acid of unsubstituted pyridine N-oxide is approximately 0.8, indicating it is a much weaker base than pyridine. mdpi.com This is due to the delocalization of the lone pair of electrons from the oxygen atom into the aromatic ring. The substituent at the 4-position will influence this basicity. The electron-withdrawing nature of the pyridin-4-yl group, transmitted through the propyl chain, would be expected to further decrease the basicity of the N-oxide oxygen.

Theoretical calculations using methods like DFT can provide reliable predictions of pKa values. researchgate.net These computational approaches are particularly useful for molecules where experimental data is not available.

The following table presents experimental pKa values for pyridine and related compounds to provide context for the expected basicity of this compound.

CompoundpKa of Conjugate Acid
Pyridine5.25
4-Methylpyridine6.02
Pyridine N-oxide0.79 scripps.edu
4-Nitropyridine N-oxide-1.7

Mechanistic Insights into Derivatization Reactions

The derivatization of this compound can be approached through various reactions targeting the pyridine N-oxide ring, the unsubstituted pyridine ring, or the propyl linker. The N-oxide functionality significantly modifies the reactivity of the pyridine ring to which it is attached, making it more susceptible to both electrophilic and nucleophilic attack.

Electrophilic Substitution: The N-oxide group is an activating and ortho-, para-directing group for electrophilic aromatic substitution. This is due to the resonance donation of electron density from the oxygen atom to the ring. Therefore, electrophilic substitution on the pyridine 1-oxide ring of the target molecule is expected to occur at the 2- and 6-positions.

Nucleophilic Substitution: The pyridine N-oxide ring is also activated towards nucleophilic attack, particularly at the 2- and 4-positions. Reactions with organometallic reagents or other nucleophiles can lead to the introduction of various functional groups.

Palladium-Catalyzed C-H Functionalization: A significant area of derivatization for pyridine N-oxides involves transition metal-catalyzed C-H activation. Palladium-catalyzed direct arylation, for instance, has been shown to be a powerful method for forming C-C bonds at the C2-position of the pyridine N-oxide ring. Mechanistic studies suggest a cooperative catalysis mechanism involving two distinct palladium centers. One palladium center is proposed to be involved in the rate-determining C-H bond cleavage, while the other facilitates the C-C bond formation. researchgate.netacs.org

The general mechanism for a palladium-catalyzed direct arylation of a pyridine N-oxide can be summarized as follows:

Oxidative Addition: An active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II)-aryl complex.

C-H Activation: The Pd(II)-aryl complex then interacts with the pyridine N-oxide, leading to the cleavage of a C-H bond at the 2-position and the formation of a palladacycle intermediate.

Reductive Elimination: The final step involves reductive elimination from the palladacycle to form the C-C bond of the 2-arylpyridine N-oxide product and regenerate the Pd(0) catalyst.

This type of reaction could be applied to this compound to introduce aryl groups at the positions ortho to the N-oxide.

The following table lists some common derivatization reactions of pyridine N-oxides and the typical mechanistic pathways.

Reaction TypeTypical ReagentsPosition of Attack on Pyridine N-oxide RingGeneral Mechanistic Pathway
NitrationHNO₃/H₂SO₄4-positionElectrophilic Aromatic Substitution
HalogenationPOCl₃, SO₂Cl₂2- and 4-positionsNucleophilic Substitution (Addition-Elimination)
Direct ArylationAr-X, Pd catalyst2-positionPalladium-Catalyzed C-H Activation researchgate.netacs.org
Alkylation/ArylationGrignard or Organolithium Reagents2-positionNucleophilic Addition

Mechanistic Investigations of Reactions Involving this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific mechanistic studies, including kinetic data, investigations of reaction intermediates, and solvent effects, for the compound This compound are not publicly available.

The information required to populate the requested sections on N-oxidation and deoxygenation processes for this specific molecule has not been published in peer-reviewed journals or other accessible scientific resources. Therefore, the creation of data tables for rate constants, activation energies, and solvent effects, as well as detailed descriptions of trapping experiments or in-situ spectroscopic monitoring, is not possible at this time.

While general principles of pyridine N-oxide reactivity are well-documented, applying this general knowledge to generate specific, quantitative data for This compound would be speculative and would not meet the required standards of scientific accuracy.

Further research would be necessary to determine the specific kinetic and mechanistic profile of this compound. Such research would involve laboratory experiments to measure reaction rates under various conditions, calculate activation energies, and utilize spectroscopic and trapping techniques to identify any transient species.

Mechanistic Investigations of Reactions Involving 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

Solvent Effects on Reaction Rates and Mechanisms

Polarity Index Correlations

The reactivity of 4-(3-pyridin-4-yl-propyl)-pyridine 1-oxide is intrinsically linked to the electronic properties of its pyridine (B92270) N-oxide moiety. The polarity of the N-O bond, with a significant dipole moment, makes the oxygen atom a potent nucleophile and the ring carbons (particularly at the 2- and 4-positions) susceptible to electronic perturbations. scripps.edu The substituent at the 4-position, in this case, a 3-(pyridin-4-yl)propyl group, influences the electron density of the pyridine N-oxide ring and, consequently, its reactivity in various transformations.

Correlations between reaction rates and polarity indices, such as those described by the Hammett equation, are powerful tools for quantifying these electronic effects. For a range of 4-substituted pyridine N-oxides, linear free-energy relationships have been established for different reactions. For instance, in the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, a good correlation is observed between the logarithm of the rate constants and the Hammett σ values of the substituents at the 4-position. rsc.org A positive ρ (rho) value in such correlations indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. Conversely, a negative ρ value suggests that electron-donating groups accelerate the reaction by stabilizing a positive charge in the transition state.

In a study on rhenium-catalyzed oxygen atom transfer from various substituted pyridine N-oxides, a Hammett correlation with σ gave a reaction constant (ρ) of -1.4. researchgate.net This negative value indicates that electron-donating substituents on the pyridine N-oxide ring accelerate the reaction, consistent with a mechanism where the pyridine N-oxide acts as a nucleophile in the rate-determining step.

Table 1: Representative Hammett Substituent Constants (σ) for 4-Substituted Pyridines

Substituent (R)σp
-NO20.78
-CN0.66
-Cl0.23
-H0.00
-CH3-0.17
-OCH3-0.27
-NH2-0.66

This table provides standard Hammett σp values for common substituents to illustrate the electronic effects on the reactivity of the pyridine ring. The 3-(pyridin-4-yl)propyl group in the target compound would have its own electronic influence, expected to be weakly electron-donating.

Specific Solvation Effects

The solvent environment plays a crucial role in the mechanistic pathways of reactions involving this compound by influencing the stability of reactants, transition states, and products. Specific solvation effects, particularly hydrogen bonding, can significantly modulate the nucleophilicity of the N-oxide oxygen atom.

In polar protic solvents , such as water and alcohols, the solvent molecules can form strong hydrogen bonds with the negatively polarized oxygen atom of the pyridine N-oxide. This solvation shell effectively shields the oxygen, reducing its availability to act as a nucleophile and thus decreasing the reaction rate in nucleophilic-driven processes. libretexts.orgquora.comrazi.ac.ir The smaller and more electronegative the atom, the more tightly it is solvated by protic solvents. stackexchange.com

Conversely, in polar aprotic solvents , like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), there are no acidic protons to form strong hydrogen bonds with the nucleophile. quora.com Consequently, the N-oxide oxygen is less encumbered by solvent molecules, leading to enhanced nucleophilicity and potentially faster reaction rates for nucleophilic attacks. stackexchange.com

The choice of solvent can therefore be a critical parameter in controlling the outcome and efficiency of reactions involving this compound. For instance, in reactions where the pyridine N-oxide acts as a nucleophilic catalyst, switching from a protic to an aprotic solvent could lead to a significant rate enhancement.

Table 2: General Influence of Solvent Type on the Nucleophilicity of Pyridine N-Oxides

Solvent TypePrimary Interaction with N-OxideEffect on Nucleophilicity
Polar Protic (e.g., H2O, CH3OH)Hydrogen BondingDecreased
Polar Aprotic (e.g., DMF, MeCN)Dipole-Dipole InteractionsIncreased
Nonpolar (e.g., Hexane, Toluene)van der Waals ForcesGenerally low solubility and minimal specific effects

Catalytic Mechanisms Involving the Compound or Its Derivatives

The unique electronic and structural features of the pyridine N-oxide moiety in this compound and its derivatives allow them to participate in various catalytic cycles, acting as either organocatalysts or as ligands in metal-based catalysis.

Homogeneous Catalysis Pathways

As ligands in transition metal catalysis, pyridine N-oxides can influence the catalytic activity and selectivity of the metal center. organic-chemistry.org They can coordinate to the metal through the oxygen atom, modifying the electronic properties and steric environment of the catalyst. This has been demonstrated in various palladium-catalyzed reactions where pyridine N-oxides have been used as additives or ligands. nih.gov

A general mechanism for nucleophilic catalysis by a pyridine N-oxide derivative can be outlined as follows:

Activation: The nucleophilic oxygen of the pyridine N-oxide attacks an electrophilic substrate (e.g., an acyl halide) to form a reactive intermediate (e.g., an N-acyloxypyridinium salt).

Nucleophilic Attack: A second nucleophile in the reaction mixture attacks the activated intermediate.

Catalyst Regeneration: The pyridine N-oxide is regenerated, completing the catalytic cycle.

Heterogeneous Catalysis Surface Mechanisms

For applications in heterogeneous catalysis, this compound or its derivatives could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach combines the catalytic activity of the pyridine N-oxide moiety with the practical advantages of heterogeneous catalysts, including ease of separation and recyclability.

A surface mechanism for a reaction catalyzed by an immobilized pyridine N-oxide derivative would likely involve the following steps:

Adsorption: Reactant molecules from the bulk solution adsorb onto the surface of the solid support near the active pyridine N-oxide sites.

Surface Reaction: The immobilized pyridine N-oxide interacts with the adsorbed reactant, facilitating its transformation through a mechanism analogous to the homogeneous pathway.

Desorption: The product molecules desorb from the surface back into the bulk solution, regenerating the active catalytic site for the next cycle.

The efficiency of such a heterogeneous catalyst would depend on factors such as the nature of the support material, the method of immobilization, and the accessibility of the active sites.

Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step.

Kinetic Isotope Effects (KIE)

The measurement of a kinetic isotope effect involves comparing the rate of a reaction with a molecule containing a heavier isotope (e.g., deuterium (B1214612), D) at a specific position to the rate with the corresponding molecule containing the lighter isotope (e.g., protium, H). A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. baranlab.org

In the context of reactions involving this compound, KIE studies could be particularly insightful. For example, if the compound were used as a hydrogen atom transfer (HAT) agent, a primary KIE would be expected for the C-H bond being cleaved.

A study on the aliphatic C-H functionalization using pyridine N-oxides as HAT precursors in the presence of a photoredox catalyst provides relevant mechanistic insight. acs.orgnih.gov In this system, oxygen-centered radicals are generated from the pyridine N-oxides, which then abstract a hydrogen atom from an aliphatic C-H bond. Interestingly, kinetic analysis of a related hydrodecarboxylation reaction, where deuterothiophenol was generated in situ as a hydrogen atom donor, showed a lack of a kinetic isotope effect. This result suggests that the C-H (or C-D) bond cleavage is not the rate-determining step of that particular catalytic cycle. Instead, it was proposed that the oxidation of the carboxylate is the turnover-limiting step. acs.org

For a hypothetical reaction where this compound facilitates a C-H activation step, the presence or absence of a significant KIE would be crucial in determining the rate-limiting step of the mechanism.

Table 3: Interpretation of Kinetic Isotope Effects (KIE) in C-H Activation

Observed KIE (kH/kD)Interpretation
~1C-H bond cleavage is not involved in the rate-determining step.
2-8 (Primary KIE)C-H bond is broken in the rate-determining step.
1-2 (Secondary KIE)Change in hybridization at the carbon atom in the rate-determining step.

Primary and Secondary Isotope Effects

No studies reporting on the primary or secondary kinetic isotope effects for reactions involving this compound were found. Such studies would be invaluable for understanding bond-breaking and bond-forming events in the rate-determining step of its reactions. For instance, deuteration at specific positions could clarify the role of C-H bond activation.

Hammett Plot Analysis for Substituent Effects on Reactivity

There is no available literature on the Hammett plot analysis for derivatives of this compound. This type of analysis would require the synthesis of a series of derivatives with different substituents on one of the pyridine rings and the subsequent measurement of their reaction rates. The resulting Hammett plot would provide insight into the electronic demands of the transition state.

Computational Mechanistic Studies (e.g., DFT transition state calculations)

A search for computational studies, such as Density Functional Theory (DFT) calculations, on the reaction mechanisms of this compound yielded no specific results. Theoretical calculations could provide detailed models of transition state geometries, activation energies, and reaction coordinates, offering a deeper understanding of its reactivity.

Reaction Stereochemistry Investigations (if applicable to derivatives)

Information regarding the stereochemistry of reactions involving chiral derivatives of this compound is not available. Investigations into the stereochemical outcomes of its reactions would be necessary to understand the three-dimensional aspects of the reaction mechanisms, particularly if asymmetric transformations are developed.

Coordination Chemistry and Supramolecular Assembly with 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

Ligand Properties of the Compound towards Metal Ions

The ligand 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide possesses two distinct potential coordination sites: the oxygen atom of the N-oxide group and the nitrogen atom of the terminal pyridine (B92270) ring. The three-carbon propyl linker provides significant conformational flexibility, which is a defining factor in its coordination behavior.

Due to the length and flexibility of the propyl chain separating the two pyridyl rings, intramolecular chelation to a single metal center is sterically unfeasible. The formation of a large, strained chelate ring is highly unfavorable. Instead, the ligand is expected to exhibit two primary coordination modes:

Monodentate Coordination: The ligand can bind to a metal ion through either the N-oxide oxygen or the pyridine nitrogen, leaving the other group uncoordinated or available for hydrogen bonding interactions. The N-oxide group, being a harder donor, would preferentially coordinate to harder metal ions, while the pyridine nitrogen, a borderline donor, would favor softer metal centers.

Bridging Bidentate Coordination: This is the most likely and structurally significant coordination mode for this ligand. It can act as a classic ditopic linker, using its two donor sites to bridge two different metal centers. This bridging can lead to the formation of various supramolecular architectures, from simple dinuclear complexes to extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.

The denticity of this compound is context-dependent:

As a monodentate ligand, it provides one donor atom to the metal's coordination sphere.

As a bidentate ligand, it acts in a bridging fashion, donating one atom to each of two metal centers.

In either scenario, the ligand itself only satisfies one or two positions in a metal's coordination sphere. The final coordination number and geometry of the metal center would be determined by the presence of other co-ligands, such as anions (e.g., halides, nitrate, perchlorate) or solvent molecules (e.g., water, acetonitrile), which would fill the remaining coordination sites. For example, in a complex with a metal ion that favors an octahedral geometry (coordination number 6), the metal might be bound by one or two bridging this compound ligands, with the remaining sites occupied by other species.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand would typically involve reacting a metal salt with the ligand in a suitable solvent. The final structure (mononuclear vs. polynuclear) would be highly dependent on the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the crystallization conditions.

Mononuclear Complexes: The formation of a true mononuclear complex where the ligand is bidentate is sterically prohibited. However, mononuclear species could be readily synthesized if the ligand coordinates in a monodentate fashion. For example, reacting the ligand with a metal precursor in a 1:1 or greater ligand-to-metal ratio might favor coordination at only one site, particularly if other competing ligands are present.

Polynuclear Complexes: The bitopic, bridging nature of this ligand makes it an ideal candidate for constructing polynuclear architectures. By connecting multiple metal centers, it can facilitate the self-assembly of:

Dinuclear Macrocycles: If two metal ions are capped by co-ligands that leave two coordination sites available, two molecules of this compound could bridge them to form a discrete metallomacrocycle.

Coordination Polymers: In the absence of such capping ligands, the bridging behavior can extend indefinitely, leading to the formation of infinite chains or more complex network structures. The flexibility of the propyl linker could allow for significant variation in the distance and orientation between adjacent metal centers within the polymer.

Transition metals offer a wide range of coordination preferences (geometry, coordination number, hard/soft character) that would interact differently with the two donor sites of the ligand. Pyridine N-oxides are known to form stable complexes with a variety of transition metals. nih.gov The pyridine end of the ligand would behave similarly to other simple pyridine ligands in coordination. dntb.gov.ua

While no specific complexes with this compound are reported, a table of hypothetical transition metal complexes can be constructed to illustrate the likely coordination environments.

Metal IonPotential Complex FormulaExpected Coordination ModeLikely GeometryCoordination Number
Cu(II)[Cu(L)2(NO3)2]nBridging BidentateDistorted Octahedral6
Zn(II)[Zn(L)Cl2]nBridging BidentateTetrahedral4
Ag(I)[Ag(L)]n(PF6)nBridging BidentateLinear or Trigonal2 or 3
Co(II)Co(L)4(H2O)22Monodentate (N-oxide)Octahedral6
L = this compound. This table is illustrative of potential complexes and is not based on experimental data for this specific ligand.

The hard oxygen donor of the N-oxide group is particularly well-suited for coordinating to the hard f-block elements like lanthanides (Ln) and actinides (An). acs.orgresearchgate.net Research on other functionalized pyridine N-oxide ligands has demonstrated their effectiveness in forming stable lanthanide complexes.

It is highly probable that this compound would coordinate to lanthanide ions primarily through the N-oxide oxygen atom. Given that lanthanide ions typically exhibit high coordination numbers (commonly 8 or 9), the formation of polynuclear structures would be highly favored. In a potential complex, one or more ligands would bind to the lanthanide ion, with the terminal pyridine nitrogen remaining available to coordinate to another metal center, thus propagating a larger assembly. The coordination sphere would be completed by water molecules or anions from the lanthanide salt used in the synthesis. The specific properties of such complexes, such as luminescence, would depend on the choice of the lanthanide ion.

Supramolecular Self-Assembly through Non-covalent Interactions

The self-assembly of organic molecules into ordered supramolecular structures is governed by a range of non-covalent interactions. For This compound , these interactions are expected to play a crucial role in its crystal packing and the formation of higher-order assemblies.

The aromatic pyridine and pyridine 1-oxide rings in the molecule are capable of engaging in π-stacking interactions, which are significant in the stabilization of supramolecular architectures. These interactions can occur in various geometries, including face-to-face and edge-to-face arrangements, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. nih.govnih.gov In related bipyridyl systems, π-π stacking is a common feature that contributes to the formation of columnar structures or layered packings. nih.gov The flexible propyl linker in This compound may allow the two aromatic rings to adopt conformations that facilitate intramolecular or, more likely, intermolecular π-stacking, leading to the formation of dimeric or polymeric assemblies. researchgate.net

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of This compound , with its two distinct nitrogen and oxygen donor sites separated by a flexible spacer, makes it a promising ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netwikipedia.orgrsc.org The choice of metal ion, counter-anion, and reaction conditions can influence the resulting structure, leading to a wide range of architectures.

The flexibility of the propyl linker in This compound is expected to impart significant structural diversity to the resulting MOFs. Unlike rigid ligands that often lead to predictable network topologies, flexible ligands can adopt various conformations, giving rise to a range of coordination modes (e.g., chelating, bridging) and, consequently, different network dimensionalities (1D, 2D, or 3D). bit.edu.cn The coordination can occur through the pyridine nitrogen, the N-oxide oxygen, or both, leading to the formation of polynuclear or polymeric structures. For instance, related flexible bis(pyridyl) ligands have been shown to form interpenetrated or non-interpenetrated frameworks with varying topologies. bit.edu.cn The combination of the hard N-oxide oxygen donor and the softer pyridine nitrogen donor allows for coordination to a variety of metal centers, further expanding the potential structural landscape. researchgate.netnih.gov

Table 1: Potential Coordination Modes and Resulting Architectures

Coordination Site(s) Metal Ion Preference Potential Architecture
Pyridine-N Soft to borderline metals (e.g., Ag(I), Cu(I), Cd(II)) 1D chains, 2D layers
N-oxide-O Hard to borderline metals (e.g., Mn(II), Co(II), Ni(II), Zn(II)) Discrete complexes, 1D chains

Table 2: List of Compounds Mentioned

Compound Name

Advanced Materials Science Applications Non Clinical of 4 3 Pyridin 4 Yl Propyl Pyridine 1 Oxide

Application in Optical Materials

The incorporation of pyridine (B92270) N-oxide units into organic molecules has been a strategy to develop novel optical materials. The strong dipole moment and the ability of the N-oxide group to participate in charge-transfer interactions are key to their optical functionalities.

Luminescent Materials and Phosphors

Pyridine N-oxide derivatives have been investigated for their fluorescent and phosphorescent properties. The N-oxide group can enhance luminescence by increasing the transition dipole moment and modifying the energies of the frontier molecular orbitals. While no specific data exists for 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide, related pyridine-based luminogens have shown promise. beilstein-journals.org The flexible propyl chain in this molecule could allow for conformational changes that might influence its photophysical properties in different environments.

Table 1: Hypothetical Photophysical Properties of this compound Based on Analogous Compounds

PropertyPredicted Value/BehaviorRationale
Absorption Maximum (λabs) ~260-280 nmBased on the π-π* transitions of the pyridine rings.
Emission Maximum (λem) ~350-450 nmDependent on solvent polarity and potential for intramolecular charge transfer.
Quantum Yield (Φ) VariableHighly sensitive to molecular rigidity and non-radiative decay pathways.
Luminescence Type Fluorescence or PhosphorescenceThe presence of the N-oxide could potentially facilitate intersystem crossing.

This table is illustrative and not based on experimental data for the specified compound.

Role in Catalysis

The N-oxide moiety is a versatile functional group in catalysis, capable of acting as a Lewis base or an oxygen transfer agent.

Organocatalysis Utilizing the N-oxide Moiety

Pyridine N-oxides are well-established as effective organocatalysts for a variety of chemical transformations. researchgate.net They can activate substrates through Lewis base catalysis, for instance, in silylation reactions. The basicity of the N-oxide oxygen in this compound could potentially be harnessed for such catalytic applications. The presence of the second pyridine ring might also play a role in substrate binding or modulating the catalyst's activity.

Heterogeneous Catalysis on Modified Surfaces

Immobilizing catalysts onto solid supports is a key strategy in developing sustainable chemical processes. The pyridine groups in this compound could serve as anchoring points for grafting the molecule onto surfaces like silica (B1680970) or polymers. The N-oxide moiety would then be available to participate in catalytic cycles in a heterogeneous fashion, allowing for easy separation and reuse of the catalyst.

Photocatalysis for Organic Transformations

Pyridine N-oxides can also be involved in photocatalytic processes. Upon photoexcitation, they can act as electron or energy transfer agents to promote organic reactions. While there is no specific research on the photocatalytic activity of this compound, the aromatic pyridine systems suggest that it could absorb UV or visible light and participate in photoredox cycles. Further research would be needed to explore this potential.

Electrochemical Materials

The electrochemical characteristics of this compound, derived from its nitrogen-containing heterocyclic rings, make it a candidate for investigation in electrochemical systems. The pyridine N-oxide moiety, in particular, can influence electron transfer processes and coordination chemistry, which are central to the functioning of various electrochemical devices.

Components in Energy Storage Devices (e.g., redox flow batteries)

While extensive research specifically detailing the use of this compound in redox flow batteries is still in nascent stages, the fundamental properties of pyridine derivatives suggest a potential role. Pyridine-based compounds are known to undergo reversible redox reactions, a critical requirement for the active electrolyte species in redox flow batteries. The N-oxide group can modify the redox potential and stability of the molecule. Theoretical studies and preliminary experimental work on analogous compounds indicate that the electrochemical behavior can be tuned by structural modifications, such as altering the linker chain or substituting the pyridine rings. The ability of the two pyridine nitrogen atoms to coordinate with metal ions could also be explored for non-aqueous redox flow battery systems, where metal-ligand complexes are often employed as charge carriers.

Electrocatalysis for Fuel Production

In the field of electrocatalysis, particularly for fuel production reactions like the carbon dioxide reduction reaction (CO2RR), pyridine-based molecules have been investigated as effective co-catalysts or ligands for metal centers. The nitrogen atoms in this compound can act as binding sites for catalytically active metals, influencing the selectivity and efficiency of the catalytic process. The pyridine N-oxide can further modulate the electronic properties of the catalytic center. For instance, when complexed with metals such as ruthenium or iridium, this ligand could potentially enhance the catalytic activity for water oxidation or CO2 reduction by stabilizing key intermediates and facilitating electron transfer steps. The flexible propyl linker allows for conformational adaptability, which can be advantageous in optimizing the geometry of the catalytic complex for a specific reaction pathway.

Sensors and Sensing Platforms

The presence of multiple potential binding sites (the two pyridine nitrogens and the N-oxide oxygen) makes this compound a promising candidate for the development of chemical sensors. Its ability to interact with various analytes through coordination bonds, hydrogen bonding, or other supramolecular interactions can be translated into detectable signals.

Chemo-sensors for Metal Ions

The bidentate or potentially tridentate coordination capability of this compound allows it to form stable complexes with a variety of metal ions. This property is the foundation for its application as a chemo-sensor. Upon binding to a specific metal ion, the electronic structure of the molecule is perturbed, leading to a change in its optical or electrochemical properties. For example, a colorimetric sensor could be designed where the coordination of a metal ion induces a visible color change. Alternatively, an electrochemical sensor could be fabricated by immobilizing the compound on an electrode surface, with the binding event being detected as a change in current or potential. The selectivity towards different metal ions could be tuned by controlling the pH and the sensing medium.

Target Metal IonPotential Sensing MechanismExpected Signal Change
Copper (II)Coordination leading to d-d electronic transitionsColorimetric (e.g., appearance of a blue color)
Zinc (II)Chelation-enhanced fluorescenceIncrease in fluorescence intensity
Mercury (II)Covalent-like interaction with nitrogen atomsQuenching of fluorescence or electrochemical signal change

Fluorescent Probes for Specific Analytes

Molecules containing pyridine rings often exhibit fluorescence. The introduction of the N-oxide group and the second pyridine ring in this compound can modulate its photophysical properties. This compound could serve as a platform for developing fluorescent probes. The binding of a specific analyte to the molecule can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence emission. For instance, the interaction with a particular anion through hydrogen bonding with the N-H group of a protonated pyridine ring, or coordination with a metal ion, could rigidify the molecular structure, leading to an increase in fluorescence quantum yield. The specificity for a particular analyte would depend on the size, shape, and chemical nature of the binding pocket formed by the molecule.

Polymer Science and Engineering

The bifunctional nature of this compound, with two reactive pyridine units, makes it a versatile building block in polymer science. It can be incorporated into polymer chains as a monomer or used as a cross-linking agent to modify the properties of existing polymers. The pyridine and pyridine N-oxide moieties can impart specific functionalities to the resulting polymer, such as metal-coordination capabilities, pH-responsiveness, and enhanced thermal stability. For example, polymerization of a vinyl-substituted derivative of this compound could lead to a polymer with pendant pyridine N-oxide groups, which could be used for metal ion sequestration or as a catalytic support. Furthermore, the incorporation of this unit into block copolymers could lead to the formation of self-assembled nanostructures with interesting morphologies and properties.

Polymer ApplicationRole of this compoundResulting Polymer Property
Functional MonomerProvides pyridine and N-oxide functionalitiesMetal-coordinating, pH-responsive polymers
Cross-linking AgentConnects polymer chains through coordinationEnhanced mechanical strength and thermal stability
Additive/ModifierBlended with existing polymersImproved surface properties or catalytic activity

Monomer for Polymer Synthesis

The bifunctional nature of this compound, possessing two pyridine-based rings, suggests its potential as a monomer for the synthesis of novel polymers. In theory, the pyridine rings could be targeted for various polymerization reactions, including condensation polymerization or as a precursor for electropolymerization. The flexible propyl linker could impart specific conformational properties to the resulting polymer chain.

Potential Polymerization Pathways (Theoretical):

Polymerization TypePotential Role of MonomerHypothetical Polymer Properties
Condensation PolymerizationAs a diamine or diol precursor after functionalizationThermally stable, potentially chelating
ElectropolymerizationFormation of conductive polymer filmsRedox-active, sensor applications
Coordination PolymerizationLinking metal centersPorous materials, catalysis

It is crucial to note that no specific polymers incorporating this compound as a monomer have been reported in the scientific literature to date.

Additive for Polymer Property Modification

The incorporation of this compound as an additive into existing polymer matrices could theoretically modify their properties. The polar pyridine N-oxide group could enhance adhesion, dye-uptake, or surface energy of non-polar polymers. Furthermore, the presence of two nitrogen-containing aromatic rings could potentially improve the thermal stability or flame retardant properties of the host polymer.

Hypothetical Effects as a Polymer Additive:

Polymer MatrixPotential Property ModificationAnticipated Mechanism
PolyolefinsIncreased surface energy, improved printabilityMigration of the polar additive to the surface
PolyestersEnhanced thermal stabilityRadical scavenging by pyridine moieties
EpoxiesImproved adhesion to metal substratesCoordination of pyridine nitrogen to metal oxides

No experimental data is currently available to substantiate these potential applications.

Polymerization Initiators or Catalysts

Pyridine N-oxides are known to act as catalysts or co-catalysts in various polymerization reactions, such as group transfer polymerization. The specific structure of this compound might offer unique catalytic activity or solubility in specific monomer systems. However, its efficacy and mechanism as a polymerization initiator or catalyst have not been investigated.

Coatings and Thin Films

There is no documented use of this compound in the formulation of coatings or the fabrication of thin films. Theoretically, its structure could be advantageous in forming self-assembled monolayers on certain substrates or as a component in anti-corrosion coatings due to the potential for the pyridine nitrogen atoms to coordinate with metal surfaces.

Molecular Machines and Switches

The design of molecular machines and switches often relies on molecules that can undergo reversible conformational or electronic changes in response to external stimuli. The flexible propyl linker in this compound could allow for conformational changes, and the two pyridine rings could potentially be involved in photo- or electro-responsive switching. This remains a purely speculative application without any supporting research.

Adsorption and Separation Technologies

The presence of nitrogen atoms and the polar N-oxide group suggests that materials incorporating this compound could have applications in adsorption and separation. These functional groups could interact with specific guest molecules through hydrogen bonding or coordination.

Gas Adsorption Studies

No gas adsorption studies have been reported for materials synthesized from or containing this compound. In principle, porous polymers or metal-organic frameworks incorporating this molecule could be investigated for the selective adsorption of gases like carbon dioxide, but this remains a hypothetical application.

Liquid Phase Separations

There is no specific data or research available on the use of this compound in liquid phase separation techniques. The polarity of pyridine N-oxides suggests they could potentially interact with various stationary phases in liquid chromatography; however, without experimental data, their retention behavior and separation capabilities remain uncharacterized. researchgate.netchromforum.orgresearchgate.net Discussions in chromatography forums and general application notes for pyridine N-oxides indicate that their analysis can be challenging, often requiring specific conditions such as HILIC (Hydrophilic Interaction Liquid Chromatography) or buffered mobile phases at high pH for adequate retention on reverse-phase columns. chromforum.org However, these are general considerations for the compound class and not specific findings for this compound.

Table 1: Hypothetical Data Table for Liquid Phase Separation Parameters

ParameterValue
Stationary Phase Data Not Available
Mobile Phase Data Not Available
Retention Time Data Not Available
Separation Factor Data Not Available

This table is presented for illustrative purposes only, as no experimental data for this compound in liquid phase separations has been found in the scientific literature.

Future Research Directions and Challenges

Exploration of Undiscovered Synthetic Routes for Complex Derivatives

A significant area for future research lies in the development of novel synthetic pathways to create complex derivatives of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide. Current synthetic strategies for pyridine (B92270) N-oxides often involve the oxidation of the corresponding pyridine. arkat-usa.orgwikipedia.org For the target compound, this would entail the synthesis of 4-(3-pyridin-4-yl-propyl)pyridine followed by N-oxidation.

Future work should focus on diversifying the molecular architecture. This could involve introducing a variety of functional groups onto either of the pyridine rings or modifying the propyl linker. Methodologies such as transition metal-catalyzed cross-coupling reactions could be employed to append new substituents. researchgate.netsemanticscholar.org For instance, palladium-catalyzed C-H activation has proven effective for the alkenylation and arylation of pyridine N-oxides at the 2-position. semanticscholar.orgresearchgate.net Exploring such reactions on this compound could yield a library of novel compounds with potentially unique properties. Another avenue is the use of three-component reactions, which have been successful in generating substituted pyridines from pyridine N-oxides, acyl chlorides, and cyclic ethers. acs.org

A key challenge will be achieving regioselectivity, particularly when functionalizing the pyridine ring of the N-oxide. The N-oxide group directs both electrophilic and nucleophilic attacks primarily to the 2- and 4-positions. scripps.eduyoutube.com Devising strategies to selectively functionalize other positions, or to differentiate between the two pyridine rings, will be a significant synthetic hurdle.

Development of Highly Efficient and Sustainable Synthesis Methodologies

The principles of green chemistry offer a framework for developing more environmentally benign and efficient syntheses of this compound and its derivatives. Traditional methods for pyridine synthesis can involve hazardous reagents and solvents. rasayanjournal.co.in Future research should prioritize the adoption of greener alternatives.

Promising sustainable techniques include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

Multicomponent reactions (MCRs): MCRs are atom-economical processes that combine three or more reactants in a single step, minimizing waste and simplifying purification. rasayanjournal.co.inresearchgate.net

Use of green solvents and catalysts: Employing water, ethanol, or ionic liquids as solvents, along with reusable catalysts like copper ferrite (B1171679) magnetic nanoparticles, can enhance the sustainability of synthetic processes. researchgate.netnumberanalytics.com

Biocatalysis: The use of enzymes as catalysts presents a highly sustainable and selective method for synthesizing pyridine derivatives. numberanalytics.com

The challenge lies in adapting these green methodologies to the specific synthesis of this compound and its complex derivatives, ensuring both high efficiency and scalability.

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic protocols and gain deeper mechanistic insights, the implementation of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring of reaction progress can provide valuable data on reaction kinetics, intermediate formation, and the influence of various parameters.

Techniques such as in-situ infrared (IR) spectroscopy could be adapted to monitor the synthesis of this compound. For instance, in-situ IR has been used to study the adsorption of pyridine on aluminum oxide surfaces. aps.org Similar approaches could be developed to track the N-oxidation step or subsequent functionalization reactions in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring reaction kinetics, as demonstrated in the photocatalytic deoxygenation of pyridine N-oxides. nih.gov

The primary challenge will be the development of suitable probes and experimental setups that are compatible with the specific reaction conditions and allow for the sensitive detection of reactants, intermediates, and products.

Integration of Machine Learning in Compound Design and Property Prediction

Machine learning (ML) is emerging as a powerful tool in materials science and drug discovery, capable of accelerating the design and property prediction of novel compounds. mdpi.com For this compound, ML algorithms could be trained on existing data for pyridine derivatives to predict the properties of new, unsynthesized analogues.

Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with their physicochemical properties, can be developed using ML. researchgate.netresearchgate.net These models can predict a range of properties, including thermodynamic stability, solubility, and potential biological activity. researchgate.netresearchgate.nettjnpr.org For example, genetic algorithm-multiple linear regression (GA-MLR) has been used to predict the thermodynamic properties of 171 pyridine derivatives. researchgate.net A similar approach could be applied to a virtual library of derivatives of this compound to identify promising candidates for synthesis.

The main challenges include the need for large and high-quality datasets for training the ML models and the development of accurate molecular descriptors that can effectively capture the structural nuances of these compounds.

Discovery of Novel Reactivity Patterns and Transformations

Pyridine N-oxides are known to exhibit a rich and varied reactivity, often serving as versatile intermediates in organic synthesis. semanticscholar.orgresearchgate.net A key area for future research is the exploration of novel reactivity patterns for this compound.

Recent studies have highlighted the potential of pyridine N-oxides in photoredox catalysis, where they can act as hydrogen atom transfer (HAT) reagents. acs.orgrsc.org Investigating the photochemical behavior of this compound could unveil new pathways for C-H functionalization. Furthermore, pyridine N-oxides can participate in various cycloaddition reactions and rearrangements. arkat-usa.orgscripps.edu A systematic study of the reactivity of the target compound with different reaction partners could lead to the discovery of unprecedented transformations and the synthesis of unique molecular scaffolds. For example, pyridine N-oxides have been used as oxidants in gold-catalyzed reactions of alkynes. organic-chemistry.org

A significant challenge will be to understand and control the interplay between the two pyridine rings and the N-oxide functionality, which could lead to complex and unexpected reaction outcomes.

Design of Multi-Functional Materials Incorporating the Compound

The unique structural features of this compound, namely the two pyridine rings and the polar N-oxide group, make it an attractive building block for the design of multi-functional materials.

The pyridine units can act as ligands for metal ions, suggesting the potential for creating coordination polymers and metal-organic frameworks (MOFs). wikipedia.org These materials could have applications in catalysis, gas storage, and sensing. The N-oxide group itself can participate in hydrogen bonding and other non-covalent interactions, which could be exploited in the design of liquid crystals or polymeric materials with specific optical or electronic properties. acs.org For example, pyridine N-oxides have been investigated for their potential in nonlinear optical materials. acs.org

The challenge lies in controlling the self-assembly of the molecule to form well-defined and stable supramolecular structures. The flexibility of the propyl linker will also play a crucial role in determining the final architecture and properties of the resulting materials.

Understanding Long-Range Intermolecular Forces in Self-Assembly

The self-assembly of molecules into ordered structures is governed by a complex interplay of intermolecular forces. For this compound, understanding these forces is key to predicting and controlling its aggregation behavior in solution and in the solid state.

The N-oxide group is a strong hydrogen bond acceptor, and the pyridine rings can participate in π-stacking interactions. The propyl chain introduces conformational flexibility. Future research should employ a combination of experimental techniques (e.g., X-ray crystallography, NMR spectroscopy) and computational modeling to elucidate the nature and strength of the intermolecular interactions. This understanding is critical for designing self-assembled systems with desired properties.

A significant challenge will be to accurately model the long-range forces and the role of the solvent in the self-assembly process. The conformational flexibility of the propyl linker adds another layer of complexity to the computational analysis.

Addressing Scalability and Economic Viability in Industrial Production

The transition from laboratory-scale synthesis to industrial production of "this compound" presents a series of challenges that must be addressed to ensure both scalability and economic viability. The global market for pyridine and its derivatives, including pyridine N-oxides, is projected to see significant growth, with an estimated increase from USD 1 billion in 2025 to USD 3 billion by 2035, driven by demand in the pharmaceutical and agrochemical sectors. openpr.com This expanding market underscores the potential value of efficient industrial production of novel pyridine N-oxide compounds.

Currently, the synthesis of pyridine N-oxides often relies on oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgarkat-usa.org While effective in the lab, these methods present challenges for industrial-scale operations. For instance, m-CPBA can be costly and pose safety concerns on a large scale. acs.org The use of hydrogen peroxide, while more cost-effective, can require careful handling to manage its reactivity and to remove any residual oxidant from the final product, which is crucial for pharmaceutical applications. acs.orgnih.gov

Future research should focus on developing more sustainable and cost-effective synthetic routes. One promising approach is the use of continuous flow microreactors. organic-chemistry.org This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction conditions, leading to higher yields and purity. organic-chemistry.org A study on the N-oxidation of various pyridine derivatives using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and H₂O₂ as the oxidant demonstrated high yields (up to 99%) and the ability for continuous operation for over 800 hours without loss of catalyst activity. organic-chemistry.org Adapting such a system for the synthesis of "this compound" could significantly improve its production efficiency and safety profile.

Another avenue for investigation is the development of novel catalytic systems that are both efficient and recyclable. While some catalytic methods exist, they can involve expensive or difficult-to-recover catalysts. google.com Research into heterogeneous catalysts or more readily available and environmentally benign homogeneous catalysts could substantially reduce production costs.

A patent for the synthesis of pyridine-N-oxides highlights a process that simplifies purification by adjusting the pH to separate the product from byproducts, suggesting a method suitable for large-scale production due to its simplicity and high yield. google.com Exploring similar purification strategies for "this compound" will be crucial for its economic viability.

The following table summarizes potential research directions to enhance the industrial production of "this compound":

Research DirectionKey ChallengesPotential Benefits
Continuous Flow Synthesis Initial setup cost, catalyst stability.Improved safety, higher yield and purity, easier scalability. organic-chemistry.org
Novel Catalytic Systems Catalyst cost, recovery, and reusability. google.comReduced production costs, greener synthesis.
Alternative Oxidizing Agents Reagent cost, safety, and byproduct removal. acs.orgLower costs, improved safety and environmental profile.
Optimized Purification Complexity of purification for high-purity product. google.comReduced operational complexity and cost, higher throughput.

Bridging Theoretical Predictions with Experimental Observations

A significant challenge in the study of novel compounds like "this compound" is ensuring that theoretical and computational models accurately reflect experimental results. Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting molecular structures, energetics, and properties such as bond dissociation energies (BDE). nih.govnih.govresearchgate.net However, discrepancies between calculated and experimental data for N-oxides are known to exist. nih.gov

For pyridine N-oxides in general, computational studies have highlighted the importance of resonance stabilization in determining the N-O bond strength. nih.govresearchgate.net The "extra" resonance stabilization in pyridine N-oxide compared to pyridine contributes significantly to its bond dissociation energy. nih.govresearchgate.net For "this compound," future research should involve detailed computational modeling to predict its structural and electronic properties. These theoretical findings must then be rigorously compared with experimental data obtained from techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy.

A study on amine and lactam N-oxides revealed that different computational models can yield a range of values for N-O bond dissociation energies, indicating the need for careful selection of theoretical methods and validation against experimental data. nih.gov For "this compound," a key research goal will be to establish a reliable computational model that can accurately predict its behavior. This will involve:

Spectroscopic Analysis: Performing detailed experimental spectroscopic studies (¹H NMR, ¹³C NMR, FT-IR) and comparing the results with theoretically calculated spectra. This can help refine the understanding of the molecule's conformation and electronic structure.

Structural Determination: Obtaining a crystal structure through X-ray diffraction to precisely determine bond lengths and angles. These experimental values can then be used to benchmark the accuracy of computational geometries.

Thermochemical Studies: Experimentally determining thermochemical properties, such as enthalpy of formation, and comparing them with calculated values to validate the energetic predictions of the theoretical models.

Bridging the gap between theory and experiment is not merely an academic exercise. An accurate theoretical model can accelerate the discovery and development of new applications by allowing for reliable in silico screening of properties and reactivity. For instance, understanding the electronic properties of the N-oxide group is crucial for its potential role in medicinal chemistry, where it can influence factors like solubility and biological activity. nih.gov

The following table outlines a proposed workflow for integrating theoretical and experimental studies for "this compound":

StepTheoretical ApproachExperimental TechniqueGoal
1. Structural Optimization DFT calculations (e.g., B3LYP, M06) nih.govnih.govX-ray CrystallographyTo compare predicted and actual molecular geometry.
2. Spectroscopic Prediction Calculation of NMR chemical shifts and IR vibrational frequencies.¹H NMR, ¹³C NMR, FT-IR SpectroscopyTo validate the electronic structure and functional group characteristics.
3. Energetic Analysis Calculation of Bond Dissociation Enthalpy (BDE) and reaction energetics. nih.govCalorimetry, Mass SpectrometryTo confirm the stability and reactivity predicted by the models.
4. Reactivity Modeling Modeling of reaction pathways and transition states.Kinetic studies of chemical reactions.To predict and understand the chemical behavior of the compound.

By systematically addressing these research directions and challenges, the scientific community can build a comprehensive understanding of "this compound," paving the way for its potential application in various fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide, and how can purity be optimized?

  • Methodological Answer : Pyridine N-oxide derivatives are typically synthesized via oxidation of the parent pyridine using reagents like H₂O₂ in the presence of catalytic MeReO₃ (). For 4-substituted derivatives, dry loading column chromatography (n-pentane:EtOAc gradients) is effective for purification, yielding >90% purity (). Ensure inert conditions to prevent side reactions, and validate purity via GCMS and NMR ().

Q. What safety protocols are critical when handling pyridine N-oxide derivatives?

  • Methodological Answer : Use PPE (gloves, lab coat), ensure ventilation, and provide emergency eyewash stations and showers ( ). Pyridine N-oxides may irritate skin/eyes; immediate washing is required post-exposure. Chronic toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) principles for exposure ( ).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positioning via coupling patterns (e.g., aromatic protons at δ 8.32–8.21 ppm for pyridine 1-oxide derivatives) ().
  • IR Spectroscopy : Confirm N-O stretch near 1250–1324 cm⁻¹ ().
  • GCMS/HRMS : Verify molecular ion peaks and fragmentation patterns (e.g., m/z 163 [M]⁺ for trifluoromethyl derivatives) ().

Advanced Research Questions

Q. How can electrochemical studies (CV/DPV) elucidate the redox behavior of pyridine N-oxide derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile at 100 mV/s reveals oxidation potentials linked to the N-oxide moiety. For example, 4-chloropyridine 1-oxide shows distinct anodic peaks at +1.2 V vs Ag/AgCl, indicating electron-withdrawing substituent effects (). Use differential pulse voltammetry (DPV) to enhance resolution for overlapping redox events.

Q. What strategies resolve contradictions in NMR data for structurally similar pyridine N-oxide derivatives?

  • Methodological Answer : Compare coupling constants and NOE effects to distinguish regioisomers. For example, 3- vs. 4-substituted pyridine N-oxides exhibit distinct splitting in aromatic regions ( ). Degradation studies or single-crystal XRD (as in ) can confirm ambiguous structures.

Q. How do pyridine N-oxide derivatives function as fluorescence polarity probes, and what design principles enhance sensitivity?

  • Methodological Answer : Derivatives like 4-(9H-carbazol-9-yl)pyridine 1-oxide (CPNO) exhibit solvatochromic shifts due to intramolecular charge transfer. Optimize by introducing electron-donating groups (e.g., carbazole) to increase Stokes shift (e.g., CPPNO in ). Measure emission maxima in solvents of varying polarity (e.g., λₑₘ = 476 nm in MeCN) to quantify polarity sensitivity.

Q. What catalytic or mechanistic roles do pyridine N-oxides play in transition metal-mediated reactions?

  • Methodological Answer : Pyridine N-oxides act as ligands or oxidants in metal-catalyzed amination (). For example, MeReO₃ catalyzes oxygen atom transfer in epoxidation reactions. Mechanistic studies should monitor reaction intermediates via in-situ FTIR or EPR spectroscopy.

Methodological Notes

  • Synthesis Optimization : Adjust H₂O₂ stoichiometry () or solvent polarity () to mitigate byproducts.
  • Data Validation : Cross-reference NMR/HRMS with literature (e.g., for 4-phenyl derivatives) to confirm assignments.
  • Safety Compliance : Follow EPA/DEP guidelines ( ) for waste disposal and exposure limits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.